molecular formula C7H6N4O2S B1308317 2-Hydrazino-6-nitro-1,3-benzothiazole CAS No. 30710-21-5

2-Hydrazino-6-nitro-1,3-benzothiazole

Cat. No.: B1308317
CAS No.: 30710-21-5
M. Wt: 210.22 g/mol
InChI Key: HCIQJRCGPLSQLH-UHFFFAOYSA-N
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Description

2-Hydrazino-6-nitro-1,3-benzothiazole is a useful research compound. Its molecular formula is C7H6N4O2S and its molecular weight is 210.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158091. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-nitro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c8-10-7-9-5-2-1-4(11(12)13)3-6(5)14-7/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIQJRCGPLSQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398554
Record name 2-Hydrazinyl-6-nitro-1,3-benzothiazole
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Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30710-21-5
Record name 30710-21-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydrazinyl-6-nitro-1,3-benzothiazole
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Record name 2-Hydrazino-6-nitrobenzothiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazino-6-nitro-1,3-benzothiazole (CAS: 30710-21-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic organic compound that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzothiazole core, substituted with a nitro group and a reactive hydrazino moiety, makes it a versatile precursor for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and safety considerations, serving as a valuable resource for professionals engaged in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties:

PropertyValueReference(s)
CAS Number 30710-21-5[1]
Molecular Formula C₇H₆N₄O₂S[1]
Molecular Weight 210.21 g/mol [1]
Melting Point 273-274 °C[]
Boiling Point 425.2 °C at 760 mmHg (Predicted)[]
Appearance Beige to yellow powder[3]
Synonyms (6-nitro-1,3-benzothiazol-2-yl)hydrazine, 1-(6-Nitrobenzo[d]thiazol-2-yl)hydrazine[]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 2-amino-6-nitrobenzothiazole with hydrazine hydrate. The following is a detailed experimental protocol based on established synthetic methods for analogous compounds.[4][5]

Synthesis of this compound

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Hydrazine hydrate (99%)

  • Hydrochloric acid (concentrated)

  • Ethylene glycol

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated hydrochloric acid (6 ml) dropwise to hydrazine hydrate (6 ml) at a temperature of 5-10 °C with continuous stirring.

  • To this mixture, add ethylene glycol (24 ml) followed by the portion-wise addition of 2-amino-6-nitrobenzothiazole (0.03 mol).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution upon cooling.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Yield: 80% Melting Point: 210-212 °C (Note: This reported melting point from the reference might be for a slightly different analogue, as other sources state 273-274°C for the title compound)[]

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole Reaction Mixture Reaction Mixture 2-Amino-6-nitrobenzothiazole->Reaction Mixture Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Mixture HCl HCl HCl->Reaction Mixture Ethylene glycol Ethylene glycol Ethylene glycol->Reaction Mixture Reflux (3h) Reflux (3h) Reaction Mixture->Reflux (3h) Cooling Cooling Reflux (3h)->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing (Water) Washing (Water) Filtration->Washing (Water) Recrystallization (Ethanol) Recrystallization (Ethanol) Washing (Water)->Recrystallization (Ethanol) Final Product This compound Recrystallization (Ethanol)->Final Product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited in the public domain, the broader class of benzothiazole derivatives, particularly those containing a hydrazone linkage, has been extensively investigated for various pharmacological properties. This compound serves as a key intermediate in the synthesis of these more complex and biologically active molecules.

Antimicrobial Activity

Derivatives of 2-hydrazinobenzothiazoles are known to exhibit significant antimicrobial properties. For instance, hydrazone derivatives synthesized from this compound have been evaluated for their in vitro antibacterial and antifungal activities.[6] These studies suggest that the benzothiazole nucleus, especially when substituted with a nitro group, can be a pharmacophore for antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[6]

Anticancer Potential

The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity.[5] Derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The presence of the nitro group at the 6-position is often associated with enhanced cytotoxic activity.[5]

Enzyme Inhibition

Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidase (MAO) A and B, enzymes implicated in neurodegenerative diseases.[7][8] Some of these derivatives have shown potent and selective inhibition of MAO-B in the nanomolar range.[7][8] This suggests that this compound could be a valuable starting material for the development of novel MAO inhibitors.

Mechanism of Action and Signaling Pathways (Inferred from Derivatives)

The precise mechanism of action for this compound has not been elucidated. However, studies on related nitro-substituted benzothiazole derivatives suggest potential involvement in the modulation of key cellular signaling pathways implicated in cancer and other diseases.

It is hypothesized that these compounds may exert their effects through the inhibition of protein kinases and other enzymes that are crucial for cell survival and proliferation. The following diagram illustrates a potential, inferred signaling pathway that could be targeted by derivatives of this compound based on the literature for the broader class of nitro-substituted benzothiazoles.

G cluster_pathway Potential Downstream Effects of Inhibition Cell Proliferation Cell Proliferation Survival Survival Angiogenesis Angiogenesis Metastasis Metastasis Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases (e.g., EGFR)->PI3K/Akt/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinases (e.g., EGFR)->RAS/RAF/MEK/ERK Pathway JAK/STAT Pathway JAK/STAT Pathway Receptor Tyrosine Kinases (e.g., EGFR)->JAK/STAT Pathway PI3K/Akt/mTOR Pathway->Cell Proliferation PI3K/Akt/mTOR Pathway->Survival PI3K/Akt/mTOR Pathway->Angiogenesis RAS/RAF/MEK/ERK Pathway->Cell Proliferation RAS/RAF/MEK/ERK Pathway->Survival RAS/RAF/MEK/ERK Pathway->Metastasis JAK/STAT Pathway->Cell Proliferation JAK/STAT Pathway->Survival This compound Derivatives This compound Derivatives This compound Derivatives->Receptor Tyrosine Kinases (e.g., EGFR) This compound Derivatives->PI3K/Akt/mTOR Pathway This compound Derivatives->RAS/RAF/MEK/ERK Pathway This compound Derivatives->JAK/STAT Pathway

Caption: Inferred signaling pathways potentially inhibited by derivatives.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment: Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.[10][11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Inhalation: Move to fresh air.[9]

    • Ingestion: Rinse mouth and seek immediate medical attention.[9]

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of the hydrazino group make it an attractive starting point for the creation of diverse molecular libraries. While further research is needed to fully elucidate the biological activities and mechanisms of action of the parent compound itself, the extensive studies on its derivatives highlight the promise of the 6-nitrobenzothiazole scaffold in medicinal chemistry. Researchers and drug development professionals are encouraged to explore the potential of this compound in their ongoing efforts to discover new and effective treatments for a range of diseases.

References

A Technical Guide to the Chemical Properties of 2-Hydrazino-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile benzothiazole scaffold, it serves as a key intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound and its derivatives. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and discusses its potential mechanisms of action, with a focus on relevant signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound, with the CAS number 30710-21-5, is a stable organic compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a hydrazino group at the 2-position and a nitro group at the 6-position. This substitution pattern significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 30710-21-5[1][2]
Molecular Formula C₇H₆N₄O₂S[1][2]
Molecular Weight 210.21 g/mol [1]
Melting Point 273-274 °C[]
Boiling Point 425.2 °C at 760 mmHg[]
Appearance Likely a solid, based on melting point
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Table 2: Spectroscopic Data (Predicted)

Spectroscopic TechniquePredicted Chemical Shifts / Frequencies
¹H NMR (DMSO-d₆)Aromatic protons (δ 7.0-8.5 ppm), NH₂ protons (broad singlet, δ 4.5-5.5 ppm), NH proton (broad singlet, δ 8.0-9.0 ppm)
¹³C NMR (DMSO-d₆)Aromatic carbons (δ 110-160 ppm), Carbon of C-NO₂ (δ ~140-150 ppm), Carbon of C-S-N (δ > 160 ppm)
IR (KBr)N-H stretching (3100-3400 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), NO₂ stretching (asymmetric ~1500-1560 cm⁻¹, symmetric ~1335-1385 cm⁻¹)
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 210

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from p-nitroaniline. The general strategy involves the formation of the benzothiazole ring system, followed by the introduction of the hydrazino group. A plausible synthetic route is outlined below.

Synthesis_Workflow p_nitroaniline p-Nitroaniline thiocyanation Thiocyanation (KSCN, Br₂) p_nitroaniline->thiocyanation amino_6_nitro 2-Amino-6-nitro-1,3-benzothiazole thiocyanation->amino_6_nitro diazotization Diazotization & Hydrazine Substitution amino_6_nitro->diazotization final_product This compound diazotization->final_product PI3K_Akt_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 2-Hydrazino-6-nitro- 1,3-benzothiazole Benzothiazole->PI3K Potential Inhibition Benzothiazole->Akt Potential Inhibition ERK_MAPK_Pathway Signal Extracellular Signal Ras Ras Signal->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Benzothiazole 2-Hydrazino-6-nitro- 1,3-benzothiazole Benzothiazole->MEK Potential Inhibition Benzothiazole->ERK Potential Inhibition JAK_STAT_Pathway cluster_0 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Nucleus Nucleus Benzothiazole 2-Hydrazino-6-nitro- 1,3-benzothiazole Benzothiazole->JAK Potential Inhibition

References

Synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2-Hydrazino-6-nitro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key reactions, and presents relevant chemical data in a structured format for ease of comparison.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The introduction of a nitro group and a hydrazino moiety to the benzothiazole scaffold can modulate its biological properties, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines a common and effective pathway for the preparation of this target molecule.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-6-nitro-1,3-benzothiazole, from p-nitroaniline. The subsequent step is the conversion of the amino group to a hydrazino group through reaction with hydrazine hydrate.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
p-NitroanilineC₆H₆N₂O₂138.12146-149Yellow crystalline solid
2-Amino-6-nitro-1,3-benzothiazoleC₇H₅N₃O₂S195.20260-262Yellow powder
This compoundC₇H₆N₄O₂S210.21273-274[1]Not specified

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole

This procedure is adapted from the general synthesis of 2-aminobenzothiazoles.

Materials:

  • p-Nitroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Concentrated ammonia solution

Procedure:

  • In a flask equipped with a stirrer and placed in a cooling bath, dissolve p-nitroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a concentrated ammonia solution to precipitate the product.

  • Filter the resulting yellow precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 2-amino-6-nitro-1,3-benzothiazole.

Step 2: Synthesis of this compound

This protocol is based on a general method for the conversion of 2-aminobenzothiazoles to their 2-hydrazino derivatives.

Materials:

  • 2-Amino-6-nitro-1,3-benzothiazole

  • Hydrazine hydrate (80-99%)

  • Ethylene glycol

  • Concentrated hydrochloric acid

Procedure:

  • To a round-bottom flask, add 2-amino-6-nitro-1,3-benzothiazole (0.05 mol).

  • Add ethylene glycol as a solvent.

  • Carefully add concentrated hydrochloric acid dropwise to a stirred solution of hydrazine hydrate at 5-10°C.

  • Add the hydrazine hydrate-hydrochloric acid mixture to the flask containing the 2-amino-6-nitro-1,3-benzothiazole.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water until the washings are neutral, and then dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate cluster_reagents2 Reagents (Step 2) cluster_product Final Product p_Nitroaniline p-Nitroaniline AminoNitroBT 2-Amino-6-nitro-1,3-benzothiazole p_Nitroaniline->AminoNitroBT Cyclization Reagents1 1. KSCN, Glacial Acetic Acid 2. Br2 3. NH4OH HydrazinoNitroBT This compound AminoNitroBT->HydrazinoNitroBT Hydrazination Reagents2 Hydrazine Hydrate, Ethylene Glycol, HCl

References

Spectroscopic and Synthetic Profile of 2-Hydrazino-6-nitro-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-hydrazino-6-nitro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the synthetic workflow.

Core Compound Properties

This compound is a stable organic compound with the following key identifiers:

PropertyValue
CAS Number 30710-21-5
Molecular Formula C₇H₆N₄O₂S
Molecular Weight 210.21 g/mol
Synonyms 1-(6-nitrobenzo[d]thiazol-2-yl)hydrazine

Spectroscopic Data

The following tables summarize the expected Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopic data for this compound. These values are based on the analysis of structurally related compounds and derivatives, providing a reliable reference for the characterization of this molecule.

FT-IR Spectral Data
Wavenumber (cm⁻¹)AssignmentIntensity
3300 - 3100N-H stretchingMedium
3100 - 3000Aromatic C-H stretchMedium
1620 - 1580C=N stretchingStrong
1540 - 1500N-O asymmetric stretchStrong
1350 - 1320N-O symmetric stretchStrong
1480 - 1440Aromatic C=C stretchMedium
1280 - 1250C-N stretchingMedium
¹H NMR Spectral Data (DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.5 - 7.5m3HAromatic protons (H-4, H-5, H-7)
~ 9.0 - 8.0br s2H-NH₂ protons
~ 10.0 - 9.5br s1H-NH- proton

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and spectroscopic analysis of this compound, derived from established procedures for analogous compounds.[1][2]

Synthesis of this compound

This synthesis is a two-step process starting from 4-nitroaniline.

Step 1: Synthesis of 2-amino-6-nitro-1,3-benzothiazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-nitroaniline (0.1 mol) in glacial acetic acid (150 mL).

  • To this solution, add potassium thiocyanate (0.3 mol) and cool the mixture to 0-5 °C in an ice bath.

  • While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise with constant stirring over a period of 1-2 hours.

  • After the addition is complete, continue stirring at room temperature for 10-12 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (500 g).

  • Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitro-1,3-benzothiazole.

Step 2: Synthesis of this compound

  • In a round-bottom flask, prepare a solution of concentrated hydrochloric acid (10 mL) and hydrazine hydrate (10 mL, 80%) and cool it to 5-10 °C.

  • To this solution, add ethylene glycol (40 mL) and 2-amino-6-nitro-1,3-benzothiazole (0.05 mol) from the previous step.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature. The solid product will precipitate out.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield pure this compound.

Spectroscopic Analysis

FT-IR Spectroscopy

  • Prepare a KBr pellet of the dried sample by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing it into a thin, transparent disk.

  • Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

¹H NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Record the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use tetramethylsilane (TMS) as an internal standard.

Synthesis and Analysis Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis Start 4-Nitroaniline Step1 Reaction with KSCN and Br2 in Glacial Acetic Acid Start->Step1 Intermediate 2-Amino-6-nitro-1,3-benzothiazole Step1->Intermediate Step2 Reaction with Hydrazine Hydrate in Ethylene Glycol Intermediate->Step2 Product This compound Step2->Product FTIR FT-IR Spectroscopy Product->FTIR Characterization NMR 1H NMR Spectroscopy Product->NMR Characterization Data Spectroscopic Data FTIR->Data NMR->Data

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 2-Hydrazino-6-nitro-1,3-benzothiazole: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Hydrazino-6-nitro-1,3-benzothiazole. This compound serves as a crucial scaffold in medicinal chemistry, with its derivatives showing significant potential in various therapeutic areas. This document collates available data to facilitate further research and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a benzothiazole core substituted with a hydrazino group at the 2-position and a nitro group at the 6-position. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 30710-21-5[1]
Molecular Formula C₇H₆N₄O₂S[1]
Molecular Weight 210.21 g/mol [1][]
Melting Point 273-274 °C[]
Boiling Point 425.2 °C at 760 mmHg[]
SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])SC(=N2)NN

Synthesis

Experimental Protocol: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole (Precursor)

This synthesis is adapted from established methods for the nitration of 2-aminobenzothiazole derivatives.

Materials:

  • 2-Acetylaminobenzothiazole

  • Sulphuric acid (concentrated)

  • Nitric acid (concentrated)

  • Ice

  • Methanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve 2-acetylaminobenzothiazole in concentrated sulphuric acid at a temperature between 20-30 °C.

  • Cool the mixture to 5-10 °C.

  • Add a nitrating mixture of nitric acid and sulphuric acid dropwise, maintaining the temperature in the specified range.

  • After the addition is complete, stir the mixture for an additional 2 hours at 10-15 °C.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate and wash with water until neutral.

  • Suspend the resulting 6-nitro-2-acetylaminobenzothiazole paste in methanol.

  • Heat the suspension to 60 °C and adjust the pH to 10.5 with sodium hydroxide solution to facilitate saponification.

  • Maintain the pH for 5 hours, then cool the mixture to 20 °C.

  • Filter the crystallized 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until alkali-free.

  • Dry the final product in a vacuum oven at 50 °C.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the conversion of 2-aminobenzothiazoles to their 2-hydrazino derivatives.[3][4][5]

Materials:

  • 2-Amino-6-nitro-1,3-benzothiazole

  • Concentrated Hydrochloric Acid

  • Hydrazine hydrate

  • Ethylene glycol

Procedure:

  • To a stirred solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise at a temperature of 5-10 °C.

  • To this solution, add ethylene glycol followed by the portion-wise addition of 2-amino-6-nitro-1,3-benzothiazole.

  • Reflux the reaction mixture for 3 hours.

  • After reflux, cool the mixture to room temperature and pour it over crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain this compound.

G cluster_0 Step 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole cluster_1 Step 2: Synthesis of this compound A 2-Acetylaminobenzothiazole B Nitration (H₂SO₄, HNO₃) A->B C Saponification (NaOH, Methanol) B->C D 2-Amino-6-nitro-1,3-benzothiazole C->D E 2-Amino-6-nitro-1,3-benzothiazole F Reaction with Hydrazine Hydrate (HCl, Ethylene Glycol) E->F G This compound F->G

Synthetic pathway for this compound.

Molecular Characterization

Detailed spectroscopic data for this compound is not extensively reported. The following tables summarize the expected and observed data for similar benzothiazole derivatives, which can serve as a reference for the characterization of this specific compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the N-H, C=N, N-O, and C-S functional groups.

Table 2: Expected Infrared Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (hydrazino)3400 - 3100
C-H stretching (aromatic)~3080
C=N stretching (thiazole)1630 - 1600
N-O stretching (nitro)1550-1500 and 1350-1300
C-N stretching~1280
C-S stretching~700

Data is inferred from related compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the protons in the molecule.

Table 3: Expected ¹H NMR Spectral Data (in DMSO-d₆)

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
NH (hydrazino)9.0 - 11.0Broad singlet
Aromatic Protons7.0 - 8.5Multiplets
NH₂ (hydrazino)~4.5Broad singlet

Data is inferred from related compounds.[3]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺210.02
[M+H]⁺211.03

Calculated values.

X-ray Crystallography

Single-crystal X-ray diffraction analysis would provide the definitive molecular structure, including bond lengths and angles. To date, no published crystal structure for this compound has been found.

G Start Synthesized Compound IR Infrared (IR) Spectroscopy Start->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS Xray X-ray Crystallography Start->Xray Data Structural & Purity Data IR->Data NMR->Data MS->Data Xray->Data

Workflow for the characterization of this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated notable biological activities, particularly as antimicrobial and monoamine oxidase (MAO) inhibitors.[6] The antimicrobial mechanism of benzothiazole derivatives is believed to involve the inhibition of essential bacterial enzymes.[7][8]

One of the key targets for benzothiazole-based antibacterial agents is DNA gyrase, an enzyme crucial for bacterial DNA replication.[8] By inhibiting DNA gyrase, these compounds can disrupt bacterial cell division and lead to cell death. Other potential targets include enzymes involved in bacterial cell wall synthesis and folate synthesis.[7][8]

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication catalyzes Cell_Division Cell Division DNA_Replication->Cell_Division enables Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death inhibition leads to Compound 2-Hydrazino-6-nitro- 1,3-benzothiazole (or its derivatives) Compound->DNA_Gyrase inhibits

References

A Technical Guide to the Synthesis of 2-Hydrazinobenzothiazole: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-hydrazinobenzothiazole, a critical intermediate in medicinal chemistry and drug development. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced clarity.

Core Synthetic Strategies and Starting Materials

The synthesis of 2-hydrazinobenzothiazole predominantly proceeds via nucleophilic substitution at the 2-position of the benzothiazole ring. The choice of the starting material is a key consideration, influenced by factors such as commercial availability, cost, and desired reaction conditions. The most common precursors are 2-mercaptobenzothiazole, 2-chlorobenzothiazole, and 2-aminobenzothiazole. An alternative, though less common, route involves the use of the potassium salt of benzothiazole-2-sulfonic acid.

Synthetic Routes Overview

The primary synthetic transformations involve the displacement of a leaving group at the 2-position of the benzothiazole nucleus with hydrazine. The general scheme is as follows:

Synthesis_Overview cluster_start Starting Materials 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole 2-Hydrazinobenzothiazole 2-Hydrazinobenzothiazole 2-Mercaptobenzothiazole->2-Hydrazinobenzothiazole Nucleophilic Substitution 2-Chlorobenzothiazole 2-Chlorobenzothiazole 2-Chlorobenzothiazole->2-Hydrazinobenzothiazole Nucleophilic Aromatic Substitution 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Aminobenzothiazole->2-Hydrazinobenzothiazole Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinobenzothiazole

Caption: Primary synthetic routes to 2-hydrazinobenzothiazole.

Comparative Data of Synthetic Routes

The selection of a synthetic route can be guided by comparing key reaction parameters such as yield, reaction time, and temperature. The following table summarizes quantitative data from various reported methods.

Starting MaterialPrimary Reagent(s)SolventReaction ConditionsReported Yield (%)Melting Point (°C)
2-MercaptobenzothiazoleHydrazine hydrate (80%)NoneReflux, 4 hours92202
2-MercaptobenzothiazoleHydrazine hydrate (30%)EthanolReflux, 8 hours35185-187
2-MercaptobenzothiazoleHydrazine hydrate (70%)Not specifiedNot specified85200-201
2-ChlorobenzothiazoleHydrazine hydrateEthanol or Ethylene glycolReflux, 2-4 hoursHigh (inferred)Not specified
2-AminobenzothiazoleHydrazine hydrate, Hydrazine hydrochlorideEthylene glycol130-140 °C, 3-6 hours62-93 (for analogs)Not specified
Potassium salt of benzothiazole-2-sulfonic acidHydrazine hydrateNot specifiedNot specifiedNot specifiedNot specified

Detailed Experimental Protocols

Method 1: From 2-Mercaptobenzothiazole

This is one of the most frequently cited methods for the synthesis of 2-hydrazinobenzothiazole, involving a nucleophilic substitution reaction where the mercapto group is displaced by hydrazine.[1]

Experimental Workflow:

Mercapto_Workflow cluster_procedure Procedure A Mix 2-Mercaptobenzothiazole and Hydrazine Hydrate B Reflux for 4 hours A->B C Cool to Room Temperature B->C D Add Ethanol C->D E Filter the Precipitate D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G Pure 2-Hydrazinobenzothiazole Pure 2-Hydrazinobenzothiazole G->Pure 2-Hydrazinobenzothiazole

Caption: Workflow for synthesis from 2-mercaptobenzothiazole.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-mercaptobenzothiazole (e.g., 2.0 g, 0.0119 mol) and 80% hydrazine hydrate (e.g., 8 mL) is prepared.[2]

  • The reaction mixture is heated to reflux and maintained for 4 hours.[2]

  • After the reflux period, the mixture is allowed to cool to room temperature.[2]

  • Upon cooling, ethanol (e.g., 5 mL) is added to the mixture to facilitate the precipitation of the product.[2]

  • The resulting solid precipitate is collected by filtration.

  • The collected solid is washed with cold water to remove any excess hydrazine and other soluble impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 2-hydrazinobenzothiazole.[2]

Method 2: From 2-Chlorobenzothiazole

This route involves the direct nucleophilic aromatic substitution of the chloro group at the 2-position of the benzothiazole ring with hydrazine.[3] 2-chlorobenzothiazole is often a commercially available starting material.

Experimental Workflow:

Chloro_Workflow cluster_procedure Procedure A Suspend 2-Chlorobenzothiazole in Ethanol B Add Excess Hydrazine Hydrate A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Add Ethanol to Precipitate E->F G Filter the Solid F->G H Wash with Cold Water G->H I Recrystallize H->I Pure 2-Hydrazinobenzothiazole Pure 2-Hydrazinobenzothiazole I->Pure 2-Hydrazinobenzothiazole

Caption: Workflow for synthesis from 2-chlorobenzothiazole.

Protocol:

  • To a suspension of 2-chlorobenzothiazole (1.0 equivalent) in a suitable solvent such as ethanol or ethylene glycol, add an excess of hydrazine hydrate (e.g., 3-5 equivalents).[3]

  • The reaction mixture is heated to reflux for a period of 2 to 4 hours.[3]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reflux period is complete, the mixture is allowed to cool to room temperature.[3]

  • Ethanol is added to the cooled mixture to facilitate the precipitation of the product.[3]

  • The resulting solid is collected by filtration and washed with cold water.[3]

  • The product, 2-hydrazinobenzothiazole, can be purified by recrystallization from a suitable solvent like ethanol.[3]

Method 3: From 2-Aminobenzothiazole

This method is based on the hydrazinolysis of a 2-aminobenzothiazole derivative.[4]

Experimental Workflow:

Amino_Workflow cluster_procedure Procedure A Prepare mixture of Hydrazine Hydrate, Hydrazine Hydrochloride in Ethylene Glycol B Add 2-Aminobenzothiazole A->B C Heat to 130-140 °C for 3-6 hours B->C D Cool to Room Temperature C->D E Pour into Ice-Cold Water D->E F Collect Precipitate by Filtration E->F G Wash with Water F->G H Dry the Product G->H I Recrystallize from Ethanol H->I Pure 2-Hydrazinobenzothiazole Pure 2-Hydrazinobenzothiazole I->Pure 2-Hydrazinobenzothiazole

Caption: Workflow for synthesis from 2-aminobenzothiazole.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, prepare a mixture of hydrazine hydrate and hydrazine hydrochloride in ethylene glycol.[4]

  • Add 2-aminobenzothiazole to the mixture.[4]

  • Heat the reaction mixture to 130-140 °C and maintain this temperature for 3 to 6 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.[4]

  • Collect the precipitate by filtration and wash thoroughly with water.[4]

  • Dry the crude product. For higher purity, the product can be recrystallized from ethanol.[4]

Conclusion

The synthesis of 2-hydrazinobenzothiazole can be achieved through several efficient routes, with the choice of starting material being a critical determinant of the reaction conditions and overall yield. The reaction of 2-mercaptobenzothiazole with hydrazine hydrate is a widely used and high-yielding method. The use of 2-chlorobenzothiazole offers a convenient alternative, particularly when it is readily available commercially. The hydrazinolysis of 2-aminobenzothiazole provides another viable, though potentially more energy-intensive, pathway. The selection of the optimal synthetic strategy will depend on a careful consideration of the factors outlined in this guide, including starting material availability, desired yield, and the specific requirements of the subsequent applications of the 2-hydrazinobenzothiazole intermediate.

References

An In-depth Technical Guide to the Discovery and History of 6-Nitrobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 6-nitrobenzothiazole compounds. This class of heterocyclic molecules has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details key historical milestones, provides in-depth experimental protocols for the synthesis and characterization of these compounds, presents quantitative biological data, and illustrates relevant signaling pathways and experimental workflows.

Discovery and History

The history of 6-nitrobenzothiazole is intrinsically linked to the broader exploration of benzothiazole chemistry. While the benzothiazole ring system was first described by Hantzsch and Weber in 1887, the specific investigation into its nitro-substituted derivatives gained traction in the early 20th century.[1]

A pivotal moment in the history of 6-nitro-substituted benzothiazoles can be traced back to the work of Hunter and Jones in 1930, as referenced in a later patent. Their research involved the direct nitration of 2-aminobenzothiazole.[2][3] This early method, however, suffered from a lack of regioselectivity, yielding a mixture of isomers with the desired 6-nitro compound constituting only about 20% of the product.[2][3]

This challenge of achieving selective nitration at the 6-position spurred further research into synthetic methodologies. It was later discovered that protecting the amino group of 2-aminobenzothiazole with an acyl group prior to nitration significantly improves the yield and selectivity for the 6-nitro isomer.[2][3] This advancement was crucial for the efficient production of 2-amino-6-nitrobenzothiazole, a key intermediate for the synthesis of a wide array of biologically active molecules, including azo dyes and pharmaceutical agents.[2][3]

The core 6-nitrobenzothiazole scaffold has since been recognized as a valuable pharmacophore, with its electron-withdrawing nitro group often contributing to the modulation of a compound's biological activity.[4] This has led to its incorporation into numerous drug discovery programs targeting a range of diseases.

Synthesis of 6-Nitrobenzothiazole and Derivatives

The synthesis of 6-nitrobenzothiazole compounds typically revolves around the construction of the benzothiazole ring system followed by or preceded by nitration. A common and crucial intermediate is 2-amino-6-nitrobenzothiazole.

Synthesis of 2-Amino-6-nitrobenzothiazole

Two primary routes for the synthesis of 2-amino-6-nitrobenzothiazole are prevalent:

Method 1: Nitration of 2-Aminobenzothiazole

This method involves the direct nitration of 2-aminobenzothiazole using a nitrating mixture of nitric acid and sulfuric acid.[4]

  • Experimental Protocol:

    • Dissolve 2-aminobenzothiazole (0.157 mol) in sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.[4]

    • Add nitric acid (19 ml) dropwise to the solution, ensuring the temperature does not exceed 20°C.[4]

    • Stir the reaction mixture for 4-5 hours.[4]

    • Pour the mixture onto crushed ice with continuous stirring.

    • Neutralize the solution with aqueous ammonia until the product precipitates as a slightly orange solid.[4]

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]

Method 2: From p-Nitroaniline

This alternative synthesis starts with p-nitroaniline and involves the formation of a thiocyanate intermediate followed by cyclization.[5]

  • Experimental Protocol:

    • Add a solution of p-nitroaniline (0.085 mol) in 95% acetic acid (50 ml) to a solution of potassium thiocyanate (KSCN) (0.308 mol) in 95% acetic acid (100 ml).[5]

    • Cool the mixture to 0°C.

    • Slowly add a solution of bromine (7.5 ml) in acetic acid (30 ml) with stirring, maintaining the temperature between 0 and 10°C.[5]

    • After the addition is complete, continue stirring for 1 hour at 5°C.

    • Pour the mixture into water.

    • Collect the solid and recrystallize from ethanol.

    • Reflux the product (0.036 mol) with concentrated HCl (27 ml) and water (50 ml) for 2 hours to yield 2-amino-6-nitrobenzothiazole.[5]

Synthesis of 6-Nitro-2-benzothiazolesulfonamide

This derivative is synthesized from 2-amino-6-nitrobenzothiazole.[4]

  • Experimental Protocol:

    • Dissolve 2-amino-6-nitrobenzothiazole in pyridine and cool the solution in an ice bath.[4]

    • Add benzenesulfonyl chloride dropwise with stirring.[4]

    • Allow the reaction mixture to stir at room temperature overnight.[4]

    • Pour the reaction mixture into cold water to precipitate the product.[4]

    • Filter the solid and wash with water, followed by a dilute acid solution to remove pyridine, and then again with water until neutral.[4]

    • Dry the crude product and recrystallize from a suitable solvent like an ethanol/water mixture.[4]

Synthesis of Schiff Base Derivatives

Schiff base derivatives of 2-amino-6-nitrobenzothiazole are synthesized through condensation with various aromatic aldehydes.[1]

  • Experimental Protocol:

    • To a solution of an appropriate aromatic aldehyde (0.015 mol) in ethanol (40 ml), add 2-amino-6-nitrobenzothiazole (0.01 mol).[1]

    • Add 4-5 drops of glacial acetic acid and reflux the mixture for 8-10 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • After completion, cool the reaction mixture and filter the precipitated product.

    • Recrystallize the product from ethanol.[1]

Physicochemical and Spectroscopic Data

Proper characterization of synthesized compounds is essential. The following tables summarize key physicochemical and spectroscopic data for 6-nitrobenzothiazole and its key intermediate.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Nitrobenzothiazole2942-06-5C₇H₄N₂O₂S180.18175-178[6]
2-Amino-6-nitrobenzothiazole6285-57-0C₇H₅N₃O₂S195.20248-252[2]

Table 2: Spectroscopic Data for a Representative Schiff Base Derivative (N-benzylidene-6-nitro[d]thiazol-2-amine) [1]

Spectroscopic TechniqueObserved Data
IR (KBr, cm⁻¹) 3072 (Ar-CH stretch), 1644 (N=CH), 1328 (NO₂)
¹H NMR (TMS, δ ppm) 8.7 (s, 1H, N=CH), 7.00-8.12 (m, 8H, Ar-H)
MS (m/z) 284.1 (M+1)

Biological Activities and Applications

6-Nitrobenzothiazole derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have reported the anticancer properties of 6-nitrobenzothiazole derivatives. Their mechanisms of action are believed to involve interactions with key cellular targets.

Table 3: Anticancer Activity of 6-Nitrobenzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Sulphonamide-based acetamide benzothiazoleMCF-734.5[7]
HeLa44.15[7]
MG6336.1[7]

One of the proposed mechanisms for the anticancer activity of some benzothiazole derivatives is the inhibition of tumor-associated carbonic anhydrases (CAs), particularly CA IX and CA XII.[8] These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment, which is essential for tumor cell survival and proliferation.[9] Another potential mechanism involves the activation of the p53 tumor suppressor pathway, which can lead to apoptosis (programmed cell death).[4][9][10][11][12]

Monoamine Oxidase (MAO) Inhibition

Certain 6-nitrobenzothiazole-derived hydrazones have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[13] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[13]

Table 4: MAO Inhibitory Activity of 6-Nitrobenzothiazole-Derived Hydrazones [13]

CompoundTargetIC₅₀Selectivity Index (SI)
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-A0.42 ± 0.003 µM-
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-B1.8 ± 0.3 nM766.67

Kinetic studies have revealed that these compounds often exhibit a competitive and reversible mode of inhibition.[13]

Antimicrobial Activity

Schiff base derivatives of 2-amino-6-nitrobenzothiazole have shown promising antimicrobial activity against various strains of bacteria and fungi.[1]

  • Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

    • Prepare nutrient agar plates and inoculate them with the test microorganism.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well to assess antimicrobial activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of 6-nitrobenzothiazole research.

Signaling Pathways

p53_apoptosis_pathway dna_damage DNA Damage/ Cellular Stress p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mitochondria Mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caix_tumor_microenvironment hypoxia Hypoxia in Tumor Core hif1a HIF-1α Stabilization hypoxia->hif1a caix_expression CAIX Gene Transcription hif1a->caix_expression caix Carbonic Anhydrase IX (CAIX) on Cell Surface caix_expression->caix h_hco3 H⁺ + HCO₃⁻ caix->h_hco3 co2_h2o CO₂ + H₂O co2_h2o->caix extracellular_acidosis Extracellular Acidosis h_hco3->extracellular_acidosis H⁺ export intracellular_ph Maintained Intracellular Alkaline pH h_hco3->intracellular_ph HCO₃⁻ import tumor_survival Tumor Cell Survival and Proliferation extracellular_acidosis->tumor_survival intracellular_ph->tumor_survival synthesis_workflow start Starting Materials (e.g., 2-Aminobenzothiazole) reaction Chemical Synthesis (e.g., Nitration) start->reaction workup Reaction Work-up (e.g., Precipitation, Neutralization) reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure 6-Nitrobenzothiazole Derivative characterization->final_product enzyme_inhibition_screening_workflow compound_library Compound Library (6-Nitrobenzothiazole Derivatives) primary_screen Primary High-Throughput Screening (HTS) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC₅₀ Determination) hit_identification->dose_response Active Compounds lead_compound Lead Compound Identification dose_response->lead_compound

References

In-depth Technical Guide: Physical and Chemical Stability of 2-Hydrazino-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Stability Profile of 2-Hydrazino-6-nitro-1,3-benzothiazole

Executive Summary

This technical guide aims to provide a thorough analysis of the physical and chemical stability of this compound, a compound of interest in various research and development endeavors. A comprehensive search of publicly available scientific literature and chemical databases was conducted to gather all pertinent information regarding its stability profile.

This guide will present the available physical data and outline the necessary experimental framework for a comprehensive stability assessment of this molecule, in line with industry standards and regulatory expectations.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for understanding the compound's basic handling and storage requirements.

PropertyValueSource
Molecular Formula C₇H₆N₄O₂SBOC Sciences
Molecular Weight 210.21 g/mol BOC Sciences
Melting Point 273-274°CBOC Sciences
Boiling Point 425.2°C at 760 mmHgBOC Sciences
Density 1.685 g/cm³BOC Sciences
Decomposition Temp. 264-266°CACS Omega[1]

Note: The decomposition temperature was mentioned in the context of a synthesis procedure and may not be the result of a formal thermal stability analysis.

Experimental Protocols for Stability Assessment

To address the current knowledge gap, a comprehensive stability testing program for this compound should be implemented. The following section details the recommended experimental protocols for assessing its thermal, photolytic, hydrolytic, and oxidative stability.

General Experimental Workflow

A logical workflow is crucial for systematically evaluating the stability of a compound. This involves subjecting the compound to various stress conditions and analyzing the degradation products.

G cluster_0 Stability Assessment Workflow cluster_1 Stress Conditions A Compound Procurement (this compound) B Characterization (t=0) (HPLC, LC-MS, NMR, IR) A->B C Forced Degradation Studies B->C D Thermal (Solid & Solution) C->D E Photolytic (UV/Vis Light) C->E F Hydrolytic (Acid, Base, Neutral) C->F G Oxidative (e.g., H₂O₂) C->G H Sample Analysis (e.g., HPLC, LC-MS) D->H E->H F->H G->H I Degradant Identification & Characterization H->I J Develop Stability-Indicating Analytical Method H->J K Determine Degradation Pathways & Propose Mechanisms I->K

Caption: General workflow for assessing the stability of a chemical compound.

Thermal Stability

Objective: To evaluate the effect of temperature on the solid-state and solution stability of the compound.

Methodology:

  • Solid State:

    • Place a known quantity of the solid compound in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control (e.g., 75% RH).

    • Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8 weeks).

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

    • Utilize thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, decomposition onset, and weight loss as a function of temperature.

  • Solution State:

    • Prepare solutions of the compound in relevant solvents (e.g., DMSO, ethanol, buffers).

    • Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Analyze samples at specified intervals to determine the rate of degradation.

Photostability

Objective: To assess the stability of the compound when exposed to light.

Methodology:

  • Expose the solid compound and its solutions to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Maintain a dark control sample in parallel to differentiate between light-induced and thermal degradation.

  • Analyze the exposed and control samples at appropriate time points to quantify the extent of photodegradation.

Hydrolytic Stability

Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

Methodology:

  • Prepare solutions of the compound in buffered media covering a range of pH values (e.g., pH 2, 7, and 9).

  • Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).

  • Collect samples at various time points and analyze them to determine the degradation kinetics at each pH.

  • Identify the major degradation products formed under acidic, basic, and neutral conditions.

Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Methodology:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a common oxidizing agent, such as hydrogen peroxide (H₂O₂), at a concentration of 3-30%.

  • Stir the solution at room temperature or slightly elevated temperature.

  • Monitor the reaction progress by taking samples at different time intervals.

  • Analyze the samples to quantify the parent compound and identify any oxidative degradation products.

Potential Degradation Pathways

Without experimental data, any proposed degradation pathway is purely speculative. However, based on the chemical structure of this compound, several potential degradation routes can be hypothesized.

G cluster_0 Hypothetical Degradation Pathways cluster_1 Stress Conditions Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis) Parent->Photolysis Deg1 Oxidation of Hydrazine Moiety (e.g., to Diazene) Oxidation->Deg1 Deg2 Hydrolytic Cleavage of C-N Bond (Formation of 2-hydroxy derivative) Hydrolysis->Deg2 Deg4 Thiazole Ring Opening Hydrolysis->Deg4 Deg3 Nitro Group Reduction (Under reductive/photolytic conditions) Photolysis->Deg3 Photolysis->Deg4

Caption: Potential degradation pathways for this compound.

Potential Degradation Mechanisms:

  • Oxidation: The hydrazine moiety is susceptible to oxidation, potentially leading to the formation of a diazene or further cleavage of the N-N bond.

  • Hydrolysis: The C-N bond of the hydrazino group could be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which would result in the formation of 2-hydroxy-6-nitro-1,3-benzothiazole. The thiazole ring itself could also be susceptible to opening under harsh hydrolytic conditions.

  • Photolysis: The nitroaromatic system suggests potential for photoreduction of the nitro group to an amino group or other intermediates. Photolytic energy could also induce cleavage of the hydrazine group or opening of the thiazole ring.

Conclusion and Recommendations

There is a significant lack of publicly available data on the physical and chemical stability of this compound. The information provided by chemical suppliers is limited to basic physical constants. To ensure the proper development, handling, storage, and application of this compound, a comprehensive stability study is strongly recommended.

The experimental protocols and potential degradation pathways outlined in this guide provide a robust framework for such an investigation. The results of these studies would be invaluable for:

  • Establishing appropriate storage and handling conditions.

  • Identifying potential degradation products and impurities.

  • Developing a stability-indicating analytical method for quality control.

  • Understanding the intrinsic stability of the molecule for drug development and other applications.

It is imperative that such studies are conducted to fill the existing knowledge gap and ensure the safe and effective use of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Hydrazino-6-nitro-1,3-benzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-Hydrazino-6-nitro-1,3-benzothiazole, a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis of the core compound and its derivatives, summarizes their biological activities, and provides detailed protocols for their evaluation.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a hydrazino group at the 2-position and a nitro group at the 6-position of the benzothiazole core provides a key pharmacophore for the synthesis of potent therapeutic candidates. The hydrazino moiety serves as a versatile handle for the creation of various hydrazone derivatives, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to enhance biological efficacy.

Synthetic Protocols

The synthesis of bioactive derivatives commences with the preparation of the this compound scaffold. This is typically achieved through a two-step process starting from 4-nitroaniline.

Protocol 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole

This protocol outlines the synthesis of the key intermediate, 2-amino-6-nitro-1,3-benzothiazole.

Materials:

  • 4-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-nitroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 10-12 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-6-nitro-1,3-benzothiazole.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the amino-benzothiazole intermediate to the desired hydrazino-benzothiazole.

Materials:

  • 2-Amino-6-nitro-1,3-benzothiazole

  • Hydrazine hydrate (85-99%)

  • Concentrated Hydrochloric acid (HCl)

  • Ethylene glycol

Procedure:

  • In a round-bottom flask, cool hydrazine hydrate (0.11 mmol) to 5-10 °C.

  • Slowly add concentrated HCl (6 ml) dropwise with constant stirring.

  • To this solution, add ethylene glycol (50 ml) followed by 2-amino-6-nitro-1,3-benzothiazole (0.82 mmol)[1].

  • Reflux the reaction mixture for 3-4 hours[1][2].

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Protocol 3: General Synthesis of Hydrazone Derivatives (Schiff Bases)

The versatile 2-hydrazino group readily undergoes condensation with various aldehydes and ketones to form hydrazone derivatives.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde/ketone

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.5 mmol) in absolute ethanol (20 ml)[2].

  • Add the desired aldehyde or ketone (2.2 mmol) to the solution[2].

  • Add 2-3 drops of glacial acetic acid as a catalyst[2].

  • Reflux the reaction mixture for 10-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[1].

  • Upon completion, cool the reaction mixture. The solid product will crystallize out.

  • Filter the solid, wash with a small amount of cold water, and recrystallize from a suitable solvent such as ethanol.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of 2-Amino-6-nitro-1,3-benzothiazole cluster_1 Synthesis of this compound cluster_2 Synthesis of Hydrazone Derivatives 4-Nitroaniline 4-Nitroaniline Reaction_1 Cyclization 4-Nitroaniline->Reaction_1 KSCN KSCN KSCN->Reaction_1 Bromine Bromine Bromine->Reaction_1 Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction_1 Intermediate_1 2-Amino-6-nitro-1,3-benzothiazole Reaction_1->Intermediate_1 Reaction_2 Hydrazinolysis Intermediate_1->Reaction_2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_2 HCl HCl HCl->Reaction_2 Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction_2 Intermediate_2 This compound Reaction_2->Intermediate_2 Reaction_3 Condensation Intermediate_2->Reaction_3 Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction_3 Ethanol Ethanol Ethanol->Reaction_3 Glacial Acetic Acid_cat Glacial Acetic Acid (cat.) Glacial Acetic Acid_cat->Reaction_3 Final_Product Hydrazone Derivative Reaction_3->Final_Product

Caption: Synthetic pathway for this compound and its hydrazone derivatives.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The biological activity is largely influenced by the nature of the substituent on the aromatic ring of the hydrazone moiety.

Anticancer Activity

Hydrazone derivatives of benzothiazoles have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Table 1: Anticancer Activity of Benzothiazole Hydrazone Derivatives (IC₅₀ values in µM)

Compound IDDerivative TypeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Capan-1 (Pancreatic Cancer)NCI-H460 (Lung Cancer)Reference
VS5-e Schiff base of 2-aminobenzothiazole->200 µg/mL (low toxicity to normal cells)--[3]
38 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole--0.60.9[4]
45-52 6-methoxy-2-hydrazone benzothiazoles--1.3 - 12.81.3 - 12.8[4]
8a Benzothiazole-1,2,3-triazole hybrid hydrazone-13 (T47D)--[5]
8b Benzothiazole-1,2,3-triazole hybrid hydrazone-17 (T47D)--[5]
8c Benzothiazole-1,2,3-triazole hybrid hydrazone-19 (T47D)--[5]

Note: Data for a range of benzothiazole hydrazones are presented to illustrate the potential of this chemical class. Specific data for 6-nitro derivatives should be generated for novel compounds.

EGFR Signaling Pathway and Inhibition

Small molecule inhibitors, such as certain benzothiazole derivatives, can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[6][7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR P P EGFR->P Autophosphorylation Ligand EGF Ligand Ligand->EGFR Benzothiazole This compound Derivative Benzothiazole->EGFR Inhibits ATP ATP ADP ADP RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of benzothiazole derivatives.

Antimicrobial Activity

Hydrazone derivatives of this compound have also been investigated for their activity against a range of bacterial and fungal pathogens. The presence of the nitro group is often associated with enhanced antimicrobial properties.

Table 2: Antimicrobial Activity of Benzothiazole Hydrazone Derivatives (MIC values in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
BTC-j N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide12.56.253.1256.25-[8]
BTC-r N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide-----[8]
37 6-chloro-2-hydrazone(4-(diethylamino)phenyl)benzothiazole---4-[4]
Hydrazone 1 Lactic acid hydrazone with NO₂ substituent64-128-64-12864-128-[9]
VS5-e Schiff base of 2-aminobenzothiazoleExcellent-ExcellentExcellentExcellent[3]

Note: The table includes data from various benzothiazole hydrazones to highlight their potential. The specific activity of derivatives from this compound should be determined experimentally.

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Workflow for MTT Assay

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Add_Compounds Add test compounds (various concentrations) Incubate_1->Add_Compounds Incubate_2 Incubate for 48 hours Add_Compounds->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 4 hours Add_MTT->Incubate_3 Dissolve_Formazan Dissolve formazan crystals with DMSO Incubate_3->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Conclusion

This compound is a valuable scaffold in medicinal chemistry for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of its hydrazone derivatives allows for extensive structure-activity relationship studies to optimize their therapeutic potential. The provided protocols offer a foundation for the synthesis and biological evaluation of new compounds based on this promising heterocyclic core. Further investigation into the specific mechanisms of action and in vivo efficacy of these derivatives is warranted to advance their development as potential clinical candidates.

References

Application Notes and Protocols for the Synthesis of 2-amino-6-nitrobenzothiazole-derived Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrazone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The benzothiazole nucleus, particularly when substituted, is a key pharmacophore that contributes to these biological effects. This document provides a detailed protocol for the synthesis of a series of hydrazones derived from 2-amino-6-nitrobenzothiazole. The protocol is divided into two main stages: the synthesis of the core intermediate, 2-amino-6-nitrobenzothiazole, and its subsequent conversion into target hydrazone compounds. This methodology is crucial for researchers aiming to develop novel therapeutic agents based on this scaffold.[3]

I. Synthesis of 2-amino-6-nitrobenzothiazole (Intermediate A)

The synthesis of 2-amino-6-nitrobenzothiazole is a critical first step. A reliable method to achieve high purity involves the nitration of an acylated precursor, 2-acetylaminobenzothiazole, followed by deacylation. This approach prevents unwanted side reactions on the amino group and yields a cleaner product.[4][5]

Experimental Protocol: Synthesis of 2-amino-6-nitrobenzothiazole
  • Step 1: Nitration of 2-Acetylaminobenzothiazole

    • Introduce 192 g (1.0 mol) of 2-acetylaminobenzothiazole into 490 g of sulfuric acid monohydrate at a temperature between 20°C and 30°C.

    • Cool the resulting mixture to 5°C to 10°C.

    • Carry out the nitration by adding 200 g of mixed acid (containing 31.5% nitric acid) dropwise, maintaining the temperature between 10°C and 15°C.[4]

    • After the addition is complete, continue stirring the mixture for 2 hours at 10-15°C.[4]

    • Discharge the reaction mixture onto 1,000 g of ice.

    • Isolate the precipitate (2-acetylamino-6-nitrobenzothiazole) by filtration and wash it with approximately 5 liters of water in portions.[4]

  • Step 2: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole

    • Suspend the water-moist presscake from the previous step in 1,650 ml of methanol.

    • Heat the suspension to 60°C.

    • Adjust the pH to 10.5 using a concentrated sodium hydroxide solution and maintain this pH for 5 hours.[4]

    • Cool the mixture to 20°C to allow the product, 2-amino-6-nitrobenzothiazole, to crystallize.

    • Isolate the crystallized product by filtration.

    • Wash the product first with 200 ml of methanol and then with water until it is free from alkali.[4]

    • Dry the final product in a vacuum cabinet at 50-80°C.[4]

Reaction Scheme: Synthesis of Intermediate A

A 2-Acetylaminobenzothiazole B 2-Acetylamino-6-nitrobenzothiazole A->B Mixed Acid (HNO₃/H₂SO₄) 5-15°C C 2-Amino-6-nitrobenzothiazole (Intermediate A) B->C 1. NaOH, Methanol, 60°C 2. Cool to 20°C cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hydrazone Synthesis Nitration Nitration of 2-Acetylaminobenzothiazole Hydrolysis Alkaline Hydrolysis (Deacylation) Nitration->Hydrolysis Purify_A Purification of Intermediate A Hydrolysis->Purify_A Alkylation Alkylation with Ethyl Chloroacetate Purify_A->Alkylation Use Intermediate A Hydrazinolysis Hydrazinolysis to form Intermediate B Alkylation->Hydrazinolysis Condensation Condensation with Aldehyde Hydrazinolysis->Condensation Purify_Final Purification of Final Hydrazone Condensation->Purify_Final Characterization Structural Characterization (IR, NMR, MS) Purify_Final->Characterization

References

Application of 2-Hydrazino-6-nitro-1,3-benzothiazole in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The field of proteomics continually seeks novel chemical tools for the selective enrichment and identification of protein subclasses. 2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic compound featuring a reactive hydrazine group. This functional group makes it a candidate for activity-based protein profiling (ABPP), a powerful strategy for studying enzyme function and identifying new drug targets. The hydrazine moiety can react with electrophilic sites in proteins, such as post-translational modifications or enzyme active sites, allowing for the covalent labeling of these proteins.

The 6-nitro group on the benzothiazole ring can potentially enhance the electrophilic character of the molecule, influencing its reactivity and selectivity towards certain protein targets. While direct proteomics applications of this compound are not yet extensively documented, its structural similarity to other hydrazine-based probes suggests its utility in identifying and quantifying proteins with specific reactive functionalities.

This document outlines a potential workflow for utilizing this compound in a quantitative proteomics study, drawing parallels from established protocols for other hydrazine probes.[1] The proposed methodology involves the in-situ labeling of proteins in cultured cells, followed by the attachment of a reporter tag (e.g., biotin or a fluorescent dye) via click chemistry for subsequent enrichment and identification by mass spectrometry.

Experimental Protocols

Protocol 1: In-situ Protein Labeling in Cultured Cells

This protocol describes the treatment of cultured mammalian cells with this compound for covalent labeling of target proteins.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (from a 100 mM stock solution in DMSO)

  • Cell scrapers

Procedure:

  • Culture HEK293T cells in DMEM with 10% FBS to approximately 80-90% confluency in 10 cm dishes.

  • Aspirate the culture medium and wash the cells once with PBS.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in serum-free DMEM. Include a DMSO-only treated control.

  • Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator.

  • After incubation, aspirate the treatment medium and wash the cells three times with cold PBS.

  • Lyse the cells by adding appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) and scraping.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Reporter Tag Conjugation

This protocol details the conjugation of a reporter tag (e.g., Biotin-Azide) to the alkyne-modified labeled proteins for subsequent enrichment. This protocol assumes a derivative of this compound containing a terminal alkyne is used for labeling.

Materials:

  • Protein lysate from Protocol 1

  • Biotin-Azide (or other azide-containing reporter tag)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Pre-chilled acetone

Procedure:

  • To 1 mg of protein lysate, add Biotin-Azide to a final concentration of 100 µM.

  • Add TCEP to a final concentration of 1 mM.

  • Add TBTA to a final concentration of 100 µM.

  • Add CuSO4 to a final concentration of 1 mM to initiate the click reaction.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Precipitate the protein by adding four volumes of pre-chilled acetone and incubating at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Discard the supernatant and wash the pellet with cold methanol.

  • Air-dry the protein pellet and resuspend in a suitable buffer for downstream applications.

Protocol 3: Enrichment of Labeled Proteins and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads and their subsequent on-bead digestion for mass spectrometry analysis.

Materials:

  • Resuspended protein pellet from Protocol 2

  • Streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (6 M urea in PBS)

  • Wash Buffer 3 (50 mM ammonium bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Equilibrate the streptavidin-agarose beads by washing them three times with PBS.

  • Incubate the resuspended protein pellet with the equilibrated streptavidin beads for 2 hours at room temperature with gentle rotation.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and three times with Wash Buffer 3.

  • Resuspend the beads in 50 mM ammonium bicarbonate.

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.

Data Presentation

Quantitative proteomics data can be presented in a tabular format to facilitate comparison between different experimental conditions. The following table is a template for presenting data from a SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiment, a common method for quantitative proteomics.

Protein IDGene NameHeavy/Light Ratio (Probe/DMSO)Heavy/Light Ratio (Probe+Competitor/Probe)Function
P12345GENE110.20.8Kinase
Q67890GENE28.51.1Hydrolase
A1B2C3GENE35.10.5Oxidoreductase

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_labeling_enrichment Reporter Tagging & Enrichment cluster_ms_analysis Mass Spectrometry cell_culture 1. Mammalian Cell Culture probe_treatment 2. Treatment with this compound cell_culture->probe_treatment cell_lysis 3. Cell Lysis & Protein Extraction probe_treatment->cell_lysis click_chemistry 4. Click Chemistry with Azide-Reporter cell_lysis->click_chemistry enrichment 5. Enrichment of Labeled Proteins click_chemistry->enrichment digestion 6. On-bead Digestion enrichment->digestion lc_ms 7. LC-MS/MS Analysis digestion->lc_ms data_analysis 8. Data Analysis lc_ms->data_analysis signaling_pathway cluster_reaction Protein Labeling Reaction Probe This compound (with alkyne modification) Labeled_Protein Covalently Labeled Protein Probe->Labeled_Protein Covalent Adduct Formation Protein Target Protein (with electrophilic site) Protein->Labeled_Protein Final_Product Enrichment-Ready Protein Labeled_Protein->Final_Product Click Chemistry Reporter Azide-Reporter Tag (e.g., Biotin-Azide) Reporter->Final_Product

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for evaluating the antimicrobial properties of novel benzothiazole derivatives. The protocols outlined below are based on established, standardized methods to ensure reproducibility and comparability of results.

Part 1: Initial Screening of Antimicrobial Activity

The primary assessment of antimicrobial activity involves determining the lowest concentration of the benzothiazole derivative that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). Two common methods for initial screening are the broth microdilution and disk diffusion assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[1] This method involves preparing serial dilutions of the benzothiazole derivatives in a liquid growth medium in a 96-well microtiter plate.[2][3]

Materials:

  • Benzothiazole derivatives

  • Sterile 96-well microtiter plates[1]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[4][5]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required[6]

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard[7]

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Benzothiazole Derivatives: Prepare a stock solution of each benzothiazole derivative in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth.

  • Inoculum Preparation: From a fresh culture, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] Dilute this suspension in the broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the benzothiazole derivative to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared microbial suspension.[1]

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.[1]

    • Sterility Control: Wells containing broth only.[1]

    • Positive Control: A known antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[4][5]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria[2] and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the benzothiazole derivative at which there is no visible growth (turbidity) of the microorganism.[1][9]

Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative assay used to assess the susceptibility of bacteria to antimicrobial agents.[10][11] It involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with the test bacterium.[7]

Materials:

  • Benzothiazole derivatives

  • Sterile paper disks (6 mm)[7]

  • Mueller-Hinton Agar (MHA) plates[10]

  • Test bacterial strains

  • Sterile cotton swabs[7]

  • Sterile forceps[12]

  • Incubator

Procedure:

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of the benzothiazole derivative solution. Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[7]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.[12]

  • Disk Placement: Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate.[12] Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[12]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone indicates the susceptibility of the bacterium to the compound.[11]

Part 2: Determination of Bactericidal/Fungicidal Activity

Following the determination of the MIC, it is important to ascertain whether the benzothiazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This is achieved through the Minimum Bactericidal Concentration (MBC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14] It is determined by subculturing the preparations from the MIC assay that show no visible growth onto agar plates.[15]

Materials:

  • Results from the MIC broth microdilution assay

  • Nutrient agar plates

  • Sterile loops or micropipettes

Procedure:

  • Subculturing: From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh nutrient agar plate.[6]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[15]

  • Result Interpretation: The MBC is the lowest concentration of the benzothiazole derivative that results in a ≥99.9% reduction in the initial inoculum.[16][17] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

Part 3: Investigating the Mechanism of Action

Understanding how a benzothiazole derivative exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Benzothiazoles have been reported to act via several mechanisms, including inhibition of DNA gyrase, disruption of cell membranes, and inhibition of biofilm formation.[18][19][20]

Anti-Biofilm Activity Assay

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics. This assay evaluates the ability of benzothiazole derivatives to inhibit biofilm formation.

Materials:

  • Benzothiazole derivatives

  • 96-well flat-bottomed microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Plate Preparation: Prepare serial dilutions of the benzothiazole derivatives in TSB with glucose in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the medium and wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Washing: Remove the crystal violet and wash the wells with water.

  • Quantification: Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.[20][21]

DNA Gyrase Inhibition Assay

DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition is a known mechanism of action for some antimicrobial agents.[18][22]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer containing ATP

  • Benzothiazole derivatives

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the benzothiazole derivative at various concentrations.

  • Enzyme Addition: Add the purified DNA gyrase to initiate the reaction.[23] Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Result Interpretation: In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.[23]

Cell Membrane Permeability Assay

This assay determines if the benzothiazole derivatives disrupt the bacterial cell membrane, leading to leakage of intracellular components.

Materials:

  • Bacterial suspension

  • Fluorescent dyes such as propidium iodide (PI) and SYTO 9, or N-phenyl-1-naphthylamine (NPN) for outer membrane permeability in Gram-negative bacteria.[24][25]

  • Benzothiazole derivatives

  • Fluorometer or flow cytometer

Procedure:

  • Bacterial Preparation: Prepare a suspension of bacteria in a suitable buffer.

  • Dye Addition: Add the fluorescent dye(s) to the bacterial suspension. For instance, SYTO 9 can enter all cells, while PI can only enter cells with compromised membranes.[24]

  • Compound Addition: Add the benzothiazole derivative to the suspension.

  • Measurement: Monitor the change in fluorescence over time. An increase in PI fluorescence indicates membrane damage.[24]

  • Result Interpretation: A significant increase in the fluorescence of the membrane-impermeable dye in the presence of the benzothiazole derivative suggests that the compound disrupts the cell membrane.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different benzothiazole derivatives and control compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
BZT-01163264>128
BZT-028163264
BZT-03481632
Ciprofloxacin10.250.5NA
FluconazoleNANANA2

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

CompoundS. aureus MBC (µg/mL)MBC/MIC RatioE. coli MBC (µg/mL)MBC/MIC Ratio
BZT-01322642
BZT-02162322
BZT-03>32>8162
Ciprofloxacin220.52

Table 3: Biofilm Inhibition by Benzothiazole Derivatives at MIC

CompoundP. aeruginosa Biofilm Inhibition (%)
BZT-0145
BZT-0265
BZT-0380
Positive Control0

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Initial Screening cluster_bactericidal Activity Characterization cluster_moa Mechanism of Action (MoA) MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Disk Disk Diffusion Assay MoA_Start MBC->MoA_Start Biofilm Anti-Biofilm Assay Gyrase DNA Gyrase Inhibition Membrane Membrane Permeability Start Synthesized Benzothiazole Derivatives Start->MIC Start->Disk MoA_Start->Biofilm MoA_Start->Gyrase MoA_Start->Membrane

Caption: Workflow for evaluating antimicrobial activity of benzothiazole derivatives.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP ADP+Pi DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Benzothiazole Benzothiazole Derivative Benzothiazole->Inhibition Inhibition->DNA_Gyrase

Caption: Inhibition of DNA gyrase by a benzothiazole derivative.

Logical Relationship of Assays

Assay_Relationship MIC MIC (Inhibitory Concentration) Ratio MBC/MIC Ratio MIC->Ratio MBC MBC (Bactericidal Concentration) MBC->Ratio Activity Bacteriostatic vs. Bactericidal Ratio->Activity

Caption: Relationship between MIC, MBC, and determination of antimicrobial activity type.

References

Application Notes and Protocols: 2-Hydrazino-6-nitro-1,3-benzothiazole as a Precursor for Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive compounds derived from the versatile precursor, 2-hydrazino-6-nitro-1,3-benzothiazole. This document offers detailed protocols for the synthesis of key derivatives, such as Schiff bases and hydrazones, and for assessing their anticancer and antimicrobial activities. Furthermore, it elucidates the signaling pathways modulated by these potent molecules.

Introduction

Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The this compound scaffold is a particularly valuable precursor due to the reactive hydrazino group, which allows for the straightforward synthesis of a diverse library of derivatives. The nitro group at the 6-position can also influence the molecule's electronic properties and biological activity.

Synthesis of Bioactive Derivatives

The primary route for derivatizing this compound involves the condensation of the hydrazino group with various aldehydes and ketones to form hydrazones and Schiff bases.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the precursor from 2-amino-6-nitrobenzothiazole.

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Hydrazine hydrate (99%)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethylene glycol

  • Ethanol

Procedure:

  • In a round-bottom flask, cautiously add concentrated HCl dropwise to hydrazine hydrate at 5-10°C with constant stirring.

  • To this mixture, add ethylene glycol followed by the portion-wise addition of 2-amino-6-nitrobenzothiazole.

  • Reflux the reaction mixture for 3 hours.

  • After cooling, a solid precipitate will form.

  • Filter the solid, wash it thoroughly with water, and recrystallize from ethanol to obtain pure this compound.[4]

Protocol 2: Synthesis of Schiff Base/Hydrazone Derivatives

This protocol describes the general procedure for the synthesis of Schiff bases and hydrazones from this compound and a substituted aldehyde or ketone.

Materials:

  • This compound

  • Substituted aromatic aldehyde or ketone

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 10-14 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[4][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with a small amount of cold water and recrystallize from ethanol to yield the purified Schiff base/hydrazone derivative.[4][5]

Biological Activity Evaluation

The synthesized derivatives can be screened for a variety of biological activities. Detailed protocols for assessing their anticancer and antimicrobial potential are provided below.

Anticancer Activity

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT assay.

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized benzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The antimicrobial efficacy of the derivatives can be determined by measuring the minimum inhibitory concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Synthesized benzothiazole derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum (standardized to 0.5 McFarland)

Procedure:

  • Preparation of Dilutions: Dispense 100 µL of the appropriate broth into each well of a 96-well plate. Prepare a stock solution of the test compound in a suitable solvent. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC₅₀ values in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Hydrazone Derivative 1HeLa2.41[3]
Hydrazone Derivative 1COS-74.31[3]
Thiophene-based DerivativeMCF-724.15[3]
Morpholine-based DerivativeMCF-718.10[3]
Pyrimidine-based DerivativeColo2055.04[3]
Nitro-styryl DerivativePancreatic Cancer27[3]
2-Substituted Derivative AHepG2 (24h)56.98[7][8]
2-Substituted Derivative BHepG2 (24h)59.17[7][8]
2-Substituted Derivative AHepG2 (48h)38.54[7][8]
2-Substituted Derivative BHepG2 (48h)29.63[7][8]
STAT3 Inhibitor B19MDA-MB-4680.067[9][10]

Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC values in µg/mL)

Compound IDS. aureusE. coliC. albicansA. nigerReference
Derivative A1++++++[11]
Derivative A2++++++[11]
Derivative A4--++++[11]
Derivative A6--++++[11]
Derivative A9++++++[11]
Phenothiazine Hybrid0.8-0.02-[12]
Thiazole Hybrid (Range)0.97-5000.97-5000.97-5000.97-500[13]

Note: '+' indicates activity, '++' indicates significant activity, and '-' indicates no or low activity as specific values were not provided in the source.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their biological effects by modulating key cellular signaling pathways implicated in cancer and inflammation.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[14] Overexpression or mutation of EGFR is common in many cancers. Several benzothiazole derivatives have been shown to inhibit EGFR signaling.[1][14]

EGFR_Signaling_Pathway cluster_legend Legend EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS STAT3_p STAT3 EGFR->STAT3_p Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3_p->Proliferation Ligand Ligand Receptor Receptor Inhibitor Inhibitor Signaling\nProtein Signaling Protein Cellular\nOutcome Cellular Outcome Activation Activation Inhibition Inhibition EGF_l EGFR_l Inhibitor_l Protein_l Outcome_l Activation_l Inhibition_l

Caption: EGFR signaling pathway and its inhibition by benzothiazole derivatives.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[9][10] Benzothiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[9]

NF-κB Signaling Pathway Modulation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[2][8] Dysregulation of NF-κB is linked to cancer and inflammatory diseases. Certain 2-substituted benzothiazole derivatives have been shown to suppress the activation of the NF-κB/COX-2/iNOS signaling pathway, leading to anti-inflammatory and apoptotic effects.[2][8]

Experimental and logical Workflows

experimental_workflow start Start: Synthesis of This compound synthesis Condensation with Aldehydes/Ketones to form Schiff Bases/Hydrazones start->synthesis purification Purification by Recrystallization and Characterization (IR, NMR, Mass Spec) synthesis->purification screening Biological Activity Screening purification->screening anticancer Anticancer Activity (MTT Assay) screening->anticancer Cytotoxic? antimicrobial Antimicrobial Activity (MIC Determination) screening->antimicrobial Antimicrobial? ic50 Determine IC₅₀ Values anticancer->ic50 mic Determine MIC Values antimicrobial->mic mechanistic Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) ic50->mechanistic mic->mechanistic end End: Identification of Lead Compounds mechanistic->end

Caption: General workflow for the synthesis and evaluation of bioactive benzothiazole derivatives.

Conclusion

This compound is a highly valuable and versatile precursor for the development of novel bioactive molecules. The straightforward synthesis of its derivatives, coupled with their significant anticancer and antimicrobial activities, makes this scaffold a promising area for further research in drug discovery. The detailed protocols and data presented in these application notes are intended to facilitate and standardize the exploration of this important class of compounds.

References

Application Notes and Protocols: 2-Hydrazino-6-nitro-1,3-benzothiazole and its Derivatives as Monoamine Oxidase (MAO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAOs) are a family of flavoenzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The two isoforms, MAO-A and MAO-B, are critical targets in the development of therapeutics for neurological disorders. Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[1] The benzothiazole scaffold, particularly derivatives of 2-hydrazino-6-nitro-1,3-benzothiazole, has emerged as a promising framework for the design of potent and selective MAO inhibitors.[2][3][4]

These application notes provide an overview of the MAO inhibitory properties of this compound derivatives, supported by quantitative data and detailed experimental protocols for their evaluation.

Data Presentation: MAO Inhibitory Activity of Benzothiazole Derivatives

The following tables summarize the in vitro inhibitory activities of various 2-amino-6-nitrobenzothiazole-derived hydrazones against human MAO-A and MAO-B. These compounds are structurally related to this compound and provide insight into the potential efficacy of this chemical class.

Table 1: Inhibitory Concentration (IC50) of Selected Benzothiazole-Hydrazone Derivatives against MAO-A and MAO-B

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B)Reference
Compound 6¹0.42 ± 0.003>10<0.042[2][3]
Compound 31²1.38 ± 0.090.0018 ± 0.0003766.67[2][3]
Compound 3e³>100.060>166.67[5]
Compound 3h⁴>100.075>133.33[5]
Compound 28⁵0.030 ± 0.008--[6]
Compound 30⁶-0.015 ± 0.007-[6]

¹N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide ²N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide ³A specific benzothiazole-hydrazone derivative from the study.[5] ⁴A specific benzothiazole-hydrazone derivative from the study.[5] ⁵A specific benzothiazole-derived thioacetamide.[6] ⁶A specific benzothiazole-derived thioacetamide.[6]

Table 2: Kinetic Parameters of Representative Benzothiazole Derivatives

Compound IDTarget EnzymeMode of InhibitionReversibility
Compound 6MAO-ACompetitiveReversible
Compound 31MAO-BCompetitiveReversible
Compound 30MAO-BCompetitiveReversible
Compound 3hMAO-BCompetitiveReversible

Experimental Protocols

The following are detailed methodologies for key experiments to characterize novel MAO inhibitors based on the this compound scaffold.

Protocol 1: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol is adapted from fluorometric methods used to assess the inhibitory activity of novel compounds against human MAO-A and MAO-B.[5][7][8] The assay detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-A and MAO-B Assay Buffer

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MAO substrate (e.g., Kynuramine)[1][9]

  • Fluorogenic probe (e.g., Amplex Red® reagent)[7][8]

  • Horseradish Peroxidase (HRP)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[1]

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

  • Incubator set to 37°C

Experimental Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.

    • Prepare serial dilutions of the test compounds and positive controls to achieve a range of final assay concentrations. The final solvent concentration should not exceed 2%.

    • Prepare the substrate solution (Kynuramine) in the assay buffer.

    • Prepare the detection reagent by mixing the fluorogenic probe and HRP in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 10 µL of the test compound solution or the appropriate control (positive control, vehicle control).

    • Add 50 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.

    • Immediately add the detection reagent.

    • Measure the fluorescence intensity at multiple time points over a specified period (e.g., 30 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetics and Determination of Inhibition Mode

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.

Procedure:

  • Perform the MAO inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (Kynuramine) and the inhibitor.

  • Typically, three different fixed concentrations of the inhibitor are used (e.g., 0.5x, 1x, and 2x the IC50 value), along with a range of substrate concentrations.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • Analyze the plots to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.[10]

Visualizations

MAO Inhibition Assay Workflow

MAO_Inhibition_Workflow prep Prepare Reagents (Enzyme, Inhibitor, Substrate) plate Dispense Inhibitor & Enzyme into 96-well Plate prep->plate incubate Pre-incubate at 37°C plate->incubate add_sub Add Substrate & Detection Reagent incubate->add_sub measure Kinetic Fluorescence Measurement add_sub->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Conceptual Pathway of Competitive MAO Inhibition

Competitive_Inhibition MAO { MAO Enzyme | Active Site} Product Oxidized Product + H₂O₂ MAO->Product Catalyzes Complex Enzyme-Inhibitor Complex (Inactive) Substrate Monoamine Substrate Substrate->MAO:f1 Binds Inhibitor Benzothiazole Inhibitor Inhibitor->MAO:f1 Competitively Binds

Caption: Competitive inhibition of MAO by a benzothiazole derivative.

Mechanism of Action and Molecular Interactions

Kinetic studies on active benzothiazole-hydrazone derivatives, such as compounds 6 and 31, have revealed a competitive and reversible mode of inhibition for both MAO-A and MAO-B.[2][3] This suggests that these inhibitors bind to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized.

Molecular docking studies have further elucidated the binding interactions. The stability of the ligand-protein complex is attributed to a combination of π-π stacking and hydrogen bond interactions within the enzyme's active site.[2] These computational insights are crucial for the rational design and optimization of future MAO inhibitors based on the this compound scaffold, aiming for enhanced potency and selectivity.

References

Application Notes and Protocols: Synthesis of Novel Analogs from 6-Bromo-2-hydrazino-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of novel analogs derived from 6-Bromo-2-hydrazino-1,3-benzothiazole. This scaffold is a versatile starting material for generating derivatives with potential therapeutic applications, particularly in the fields of oncology and microbiology. The following sections outline the synthesis of the core molecule and subsequent modifications to create a library of hydrazone analogs, along with their biological activities.

Overview of Synthetic Strategy

The primary strategy for generating novel analogs from 6-Bromo-2-hydrazino-1,3-benzothiazole involves a two-step process. First, the parent 6-Bromo-2-hydrazino-1,3-benzothiazole is synthesized from 4-bromoaniline. Second, the reactive hydrazino group is condensed with a variety of aldehydes and ketones to form stable hydrazone derivatives. This approach allows for significant molecular diversity by varying the carbonyl-containing reactant.

G cluster_0 Step 1: Synthesis of Core Scaffold cluster_1 Step 2: Analog Synthesis 4-Bromoaniline 4-Bromoaniline 6-Bromo-1,3-benzothiazol-2-amine 6-Bromo-1,3-benzothiazol-2-amine 4-Bromoaniline->6-Bromo-1,3-benzothiazol-2-amine KSCN, Br2, Acetic Acid 6-Bromo-2-hydrazino-1,3-benzothiazole 6-Bromo-2-hydrazino-1,3-benzothiazole 6-Bromo-1,3-benzothiazol-2-amine->6-Bromo-2-hydrazino-1,3-benzothiazole Hydrazine Hydrate, Ethylene Glycol, HCl Hydrazone Analogs Hydrazone Analogs 6-Bromo-2-hydrazino-1,3-benzothiazole->Hydrazone Analogs Aldehydes/Ketones, Ethanol, Acetic Acid (cat.) Biological Screening Biological Screening Hydrazone Analogs->Biological Screening

Caption: General workflow for the synthesis of novel hydrazone analogs.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole

This protocol details the two-step synthesis of the core intermediate, 6-Bromo-2-hydrazino-1,3-benzothiazole, starting from 4-bromoaniline.

Step 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine

  • Dissolve 4-bromoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and cool the mixture in an ice bath to below 10°C.[1]

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield pure 6-bromo-1,3-benzothiazol-2-amine.[1]

Step 2: Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole

  • To a flask containing hydrazine hydrate, add concentrated HCl dropwise with stirring at 5-10°C.

  • Add ethylene glycol and 6-bromo-1,3-benzothiazol-2-amine to the mixture.[2]

  • Reflux the reaction mixture for 3 hours.

  • Upon cooling, a solid will precipitate.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain 6-Bromo-2-hydrazino-1,3-benzothiazole.

Protocol 2: Synthesis of Hydrazone Analogs

This general protocol describes the condensation reaction between 6-Bromo-2-hydrazino-1,3-benzothiazole and various carbonyl compounds (aldehydes or ketones) to form hydrazone derivatives.

  • In a round-bottom flask, dissolve 6-Bromo-2-hydrazino-1,3-benzothiazole (1 equivalent) in absolute ethanol.

  • Add the desired substituted aldehyde or ketone (1.1 equivalents).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the mixture for 10-14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with a small amount of cold water, and recrystallized from ethanol to yield the pure hydrazone analog.

Quantitative Data Summary

The synthesized benzothiazole hydrazone analogs often exhibit significant biological activity. The following tables summarize the reported in vitro anticancer and antimicrobial activities of representative compounds from this class.

Table 1: Anticancer Activity of Benzothiazole Analogs
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 Pancreatic (Capan-1)0.6[3]
Non-small cell lung (NCI-H460)0.9[3]
Derivative 2 HeLa2.642[4]
HCT1163.670[4]
Derivative 3 HeLa3.995[4]
Derivative 4 HCT1162.527[4]
Derivative 5 HepG238.54 (48h)[5]
Derivative 6 HepG229.63 (48h)[5]
Table 2: Antimicrobial Activity of Benzothiazole Analogs
Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Derivative 7 Pseudomonas aeruginosa4[3]
Derivative 8 E. coli3.1[6]
P. aeruginosa6.2[6]
Derivative 9 P. aeruginosa3.1 - 6.2[6]
S. aureus3.1 - 6.2[6]
E. coli3.1 - 6.2[6]
Derivative 10 S. aureus15.6[7]
E. coli7.81[7]
K. pneumoniae3.91[7]

Signaling Pathways in Anticancer Activity

Several benzothiazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways that control cell proliferation, survival, and apoptosis.

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole analogs.[1][3]

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[1] Benzothiazole derivatives have been found to suppress this pathway, leading to decreased cancer cell viability and induction of apoptosis.[1]

Caption: Downregulation of EGFR-mediated pathways by benzothiazole analogs.[3]

Additionally, some analogs have been shown to downregulate the activity of the Epidermal Growth Factor Receptor (EGFR), which in turn inhibits downstream pro-survival pathways such as ERK/MAPK and JAK/STAT.[3] This multi-targeted inhibition further contributes to their anticancer potential.

Mechanism of Antimicrobial Action

The antibacterial activity of benzothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes.[8] These enzymes are crucial for processes like DNA replication, cell wall synthesis, and folic acid metabolism.

G cluster_0 Bacterial Targets Benzothiazole Analog Benzothiazole Analog DNA Gyrase DNA Gyrase Benzothiazole Analog->DNA Gyrase inhibits Dihydropteroate Synthase Dihydropteroate Synthase Benzothiazole Analog->Dihydropteroate Synthase inhibits Peptide Deformylase Peptide Deformylase Benzothiazole Analog->Peptide Deformylase inhibits Enoyl-ACP Reductase Enoyl-ACP Reductase Benzothiazole Analog->Enoyl-ACP Reductase inhibits

Caption: Inhibition of key bacterial enzymes by benzothiazole analogs.[6]

By inhibiting these vital enzymes, benzothiazole analogs disrupt critical bacterial functions, leading to bacteriostatic or bactericidal effects. This multi-target potential makes them promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydrazino-6-nitro-1,3-benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process. First, 2-amino-6-nitrobenzothiazole is synthesized from p-nitroaniline. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials and reagents include p-nitroaniline, potassium thiocyanate (KSCN), bromine, acetic acid, and hydrazine hydrate. For the second step, an alcohol solvent like ethanol or ethylene glycol is often used.

Q3: What is the expected yield for this synthesis?

A3: While yields can vary based on specific reaction conditions and purification methods, a "good yield" is often reported in the literature. However, optimizing reaction parameters is crucial for maximizing the outcome.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] The disappearance of the starting material (2-amino-6-nitrobenzothiazole or 2-chloro-6-nitrobenzothiazole) and the appearance of the product spot indicate the reaction is proceeding. A suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid (5:4:1), can be used for TLC analysis.[2]

Q5: What are the key safety precautions I should take during this synthesis?

A5: Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrazine hydrate is also toxic and a suspected carcinogen, requiring careful handling in a fume hood.[3] Standard laboratory safety practices should be followed throughout the synthesis.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction of 2-amino-6-nitrobenzothiazole with hydrazine hydrate. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time. 4. Degradation of starting materials or product.1. Ensure the correct stoichiometry of hydrazine hydrate is used. An excess of hydrazine hydrate may be necessary. 2. Optimize the reflux temperature. Ethylene glycol can be used as a solvent for a higher reaction temperature compared to ethanol.[1][4] 3. Increase the reflux time and monitor the reaction progress using TLC.[1][2] 4. Ensure the purity of starting materials and use freshly opened reagents if possible.
Presence of Impurities in the Final Product 1. Unreacted starting materials. 2. Formation of side products, such as bis-hydrazone.[3]1. Improve the reaction conversion by optimizing time and temperature. 2. Purify the crude product by recrystallization from a suitable solvent like ethanol.[1][4]
Difficulty in Product Isolation 1. Product is soluble in the reaction mixture. 2. Formation of an oil instead of a solid precipitate.1. After cooling the reaction mixture, pour it into cold water to precipitate the product. 2. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, try redissolving the oil in a minimal amount of hot solvent and allowing it to cool slowly.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring speed).1. Use reagents from a reliable source and check their purity. 2. Maintain consistent and well-controlled reaction parameters for each experiment.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole from p-Nitroaniline

This protocol is based on the general method for synthesizing 2-aminobenzothiazoles.[2][5]

  • To a solution of p-nitroaniline (0.085 mol) in 95% acetic acid (50 ml), add a solution of KSCN (0.308 mol) in 95% acetic acid (100 ml).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of Br2 (7.5 ml) in acetic acid (30 ml) dropwise with constant stirring, maintaining the temperature between 0 and 10°C.

  • After the addition is complete, continue stirring for 1 hour at 5°C.

  • Pour the reaction mixture into water.

  • Collect the resulting solid by filtration and recrystallize it from ethanol to obtain 2-amino-6-nitrobenzothiazole.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the hydrazinolysis of 2-aminobenzothiazoles.[1][4]

  • In a round-bottom flask, add concentrated HCl (6 ml) dropwise to hydrazine hydrate (6 ml) with stirring at 5-10°C.

  • To this solution, add ethylene glycol (24 ml) and 2-amino-6-nitrobenzothiazole (0.03 mol).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature. A solid should precipitate.

  • Filter the solid, wash it with water, and recrystallize from ethanol to obtain this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
2-Amino-6-nitrobenzothiazoleC₇H₅N₃O₂S195.19~255Orange solid[2]
This compoundC₇H₆N₄O₂S210.21273-274[][7]Yellow to brown solid

Visualizations

Synthesis_Pathway p_nitroaniline p-Nitroaniline intermediate 2-Amino-6-nitrobenzothiazole p_nitroaniline->intermediate KSCN, Br2 Acetic Acid final_product 2-Hydrazino-6-nitro- 1,3-benzothiazole intermediate->final_product Hydrazine Hydrate Ethylene Glycol, HCl Reflux

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp increase_time Increase Reaction Time optimize_temp->increase_time monitor_tlc Monitor by TLC increase_time->monitor_tlc monitor_tlc->optimize_temp Incomplete purify Purify by Recrystallization monitor_tlc->purify Reaction Complete end Improved Yield purify->end

Caption: Troubleshooting workflow for improving synthesis yield.

Logical_Relationships yield Product Yield purity Product Purity yield->purity Correlated with temp Reaction Temperature temp->yield Influences time Reaction Time time->yield Influences reagent_quality Reagent Quality reagent_quality->yield Influences purification Purification Method purification->purity Determines

Caption: Key factors influencing reaction outcome.

References

Technical Support Center: Purification of 2-Hydrazino-6-nitro-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Hydrazino-6-nitro-1,3-benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for these derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the physical properties of the synthesized compound (e.g., whether it is a solid or an oil).

Q2: Which solvents are recommended for the recrystallization of this compound derivatives?

A2: Ethanol is a frequently used solvent for the recrystallization of 2-hydrazinobenzothiazole derivatives.[1] For hydrazone derivatives, which are structurally similar, dimethylformamide (DMF) and acetonitrile have also been proven effective.[2] In some cases, a mixture of solvents, such as acetone-water, may be employed to achieve optimal crystallization.[3]

Q3: My product appears as an oil and does not crystallize. What should I do?

A3: "Oiling out" is a common issue. If your product separates as an oil during recrystallization, you can try the following:

  • Trituration: Stir the oil with a non-polar solvent like n-hexane or pentane in the cold. This can sometimes induce solidification.[2]

  • Solvent System Modification: Experiment with different solvent systems. If a single solvent fails, a binary system (e.g., ethanol/water, ethyl acetate/hexane) might be successful.

  • Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

Q4: Are there any stability concerns when purifying these compounds?

A4: Yes, the presence of both nitro and hydrazino groups can affect stability. Hydrazones, for instance, can be sensitive to acidic conditions and may decompose on standard silica gel during chromatography.[4] The nitro group is an electron-withdrawing group that can influence the reactivity of the entire molecule.[5] It is advisable to monitor for degradation using techniques like Thin Layer Chromatography (TLC) during the purification process.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Low Recovery of Pure Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use a smaller volume of solvent.- Place the solution in an ice bath or refrigerator to maximize precipitation.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Perform a second recrystallization.
No Crystal Formation Upon Cooling The solution is not supersaturated, or the compound is highly soluble.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration.- Cool the solution for a longer period or at a lower temperature.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Compound Does Not Elute from the Column The eluent is not polar enough for the highly polar this compound derivative.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- Consider adding a small amount of a more polar solvent like methanol to your eluent system.[6]
Poor Separation of Compound and Impurities The chosen solvent system does not provide adequate resolution.- Optimize the mobile phase by trying different solvent combinations. TLC is a valuable tool for quickly screening various solvent systems.- For basic compounds like hydrazines that may interact strongly with acidic silica gel, consider using a different stationary phase such as alumina or base-deactivated silica gel.[6] Adding a small amount of triethylamine (e.g., 1%) to the eluent can also improve peak shape and separation on silica gel.[2]
Streaking or Tailing of Spots on TLC/Column The compound is interacting too strongly with the stationary phase, which is common for basic compounds on acidic silica.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[2][6]- Use a less acidic stationary phase like neutral alumina.
Product Decomposition on the Column The compound is unstable on the acidic silica gel.- Use a deactivated stationary phase, such as silica gel treated with a base like triethylamine.[6]- Consider using an alternative stationary phase like basic alumina.[4]- If available, reversed-phase chromatography can be a good alternative for polar compounds.[7]

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the crude this compound derivative and the minimum amount of a suitable hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel or alumina) in the initial, least polar eluent.

  • Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column. Alternatively, for sparingly soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the starting solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column_chromatography Column Chromatography purification_choice->column_chromatography Oily Product or Complex Mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity & Structural Confirmation (TLC, NMR, MS) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Attempt issue Issue Encountered? start->issue success Successful Purification issue->success No oiling_out Product Oiling Out issue->oiling_out Yes (Recrystallization) low_recovery Low Recovery issue->low_recovery Yes (Recrystallization) no_crystals No Crystals Form issue->no_crystals Yes (Recrystallization) no_elution Compound Stuck on Column issue->no_elution Yes (Chromatography) poor_separation Poor Separation issue->poor_separation Yes (Chromatography) decomposition Decomposition on Column issue->decomposition Yes (Chromatography) solution Implement Solution & Re-evaluate oiling_out->solution Try Trituration or Different Solvents low_recovery->solution Change Solvent or Reduce Volume no_crystals->solution Scratch Flask or Add Seed Crystal no_elution->solution Increase Eluent Polarity poor_separation->solution Optimize Mobile Phase or Change Stationary Phase decomposition->solution Use Deactivated Silica or Alumina solution->issue

Caption: Logical troubleshooting workflow for purification challenges.

References

Overcoming challenges in the synthesis of substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain substituted benzothiazoles?

The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with various functional groups.[1][2] Key starting materials that react with 2-aminothiophenol include aldehydes, carboxylic acids, acid chlorides, and nitriles.[1][2][3][4] Alternative methods include the intramolecular cyclization of ortho-halogenated analogs and reactions involving ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide.[1][2]

Q2: What are the typical challenges faced during the synthesis of substituted benzothiazoles?

Common challenges include low reaction yields, the formation of unwanted byproducts, and difficulties in purifying the final product.[5][6][7] The starting material, 2-aminothiophenol, is susceptible to oxidation, which can lead to side reactions.[6][8] Incomplete cyclization of intermediates is another frequent issue.[5][9]

Q3: How can I monitor the progress of my benzothiazole synthesis reaction?

Thin Layer Chromatography (TLC) is a commonly used technique to monitor the progress of the reaction.[5][6] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q4: What are some common impurities found in crude benzothiazole products?

Impurities often include unreacted starting materials, such as 2-aminothiophenol, and byproducts from side reactions.[5][7] One common byproduct is the disulfide dimer of 2-aminothiophenol, 2,2'-dithiobis(aniline), formed through oxidation.[8] In reactions involving aldehydes, the benzothiazoline intermediate can be a major impurity if the final oxidation step is incomplete.[6][8]

Q5: What are the recommended methods for purifying substituted benzothiazoles?

Purification strategies depend on the nature of the impurities. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[6] For stubborn impurities, column chromatography may be necessary.[3] In some cases, converting the crude product into its hydrochloride salt, recrystallizing the salt, and then regenerating the free base can be an effective purification strategy, especially for removing colored impurities.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substituted Benzothiazole

Low product yield is a frequent issue in benzothiazole synthesis. The following guide provides potential causes and solutions.

Potential Causes & Solutions

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction to completion using TLC. Consider extending the reaction time or moderately increasing the temperature.[5][7]
Poor Quality of Starting Materials Use freshly distilled or purified 2-aminothiophenol as it is prone to oxidation.[6] Ensure other reagents, like aldehydes, are pure and free from contaminants such as carboxylic acids.[6]
Suboptimal Reaction Conditions Optimize the choice of solvent, catalyst, and temperature for your specific substrates.[6] Some reactions benefit from solvent-free conditions or microwave assistance.[1][3]
Side Reactions Undesirable side reactions, such as sulfonation or halogenation of the aromatic ring, can consume starting materials.[5] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of 2-aminothiophenol.[7]
Incomplete Oxidation of Benzothiazoline Intermediate The final step in many syntheses from aldehydes is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[6] Ensure sufficient oxidant is present and that the reaction conditions are optimal for this step.[8]

Troubleshooting Workflow for Low Yields

LowYield_Workflow start Low Product Yield check_purity Assess Starting Material Quality start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions check_completion Verify Reaction Completion (TLC) start->check_completion purify_sm Purify Starting Materials check_purity->purify_sm optimize Optimize Conditions: - Screen Solvents - Adjust Temperature - Select Appropriate Catalyst check_conditions->optimize check_completion->optimize extend_time Extend Reaction Time check_completion->extend_time success Improved Yield optimize->success purify_sm->optimize check_oxidation Check for Benzothiazoline Intermediate extend_time->check_oxidation add_oxidant Add/Optimize Oxidant check_oxidation->add_oxidant add_oxidant->success

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Byproducts

The presence of byproducts complicates purification and reduces the yield of the desired benzothiazole.

Common Byproducts and Their Prevention

Byproduct Cause Prevention Strategy
2,2'-Dithiobis(aniline) Oxidation of the 2-aminothiophenol starting material.[8]Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use fresh, high-purity 2-aminothiophenol.[7]
Benzothiazoline Intermediate Incomplete oxidation during the final aromatization step in reactions with aldehydes.[6][8]Ensure an adequate amount of a suitable oxidizing agent is used (e.g., air, H₂O₂, MnO₂). Optimize reaction time and temperature for the oxidation step.[8]
Symmetrical Urea/Thiourea Derivatives Self-condensation of 2-aminothiophenol when using certain carbonylating agents.[7]Ensure controlled and slow addition of the carbonylating agent.[7]
Unreacted Starting Materials Incomplete conversion of reactants.[5][7]Optimize reaction conditions (time, temperature, catalyst concentration) and monitor the reaction to completion using TLC.[5]

Logical Flow for Byproduct Identification and Mitigation

Byproduct_Workflow start Byproduct Detected identify Identify Byproduct Structure (NMR, MS) start->identify is_disulfide Is it 2,2'-Dithiobis(aniline)? identify->is_disulfide is_intermediate Is it Benzothiazoline Intermediate? identify->is_intermediate is_sm Is it Unreacted Starting Material? identify->is_sm other Other Unexpected Byproduct identify->other inert_atm Use Inert Atmosphere is_disulfide->inert_atm Yes optimize_oxidant Add/Optimize Oxidant is_intermediate->optimize_oxidant Yes optimize_conditions Optimize Reaction Conditions is_sm->optimize_conditions Yes re_evaluate Re-evaluate Reaction Mechanism & Conditions other->re_evaluate

Caption: Byproduct identification and mitigation workflow.

Problem 3: Off-Color or Impure Final Product

An off-white, yellowish, or dark-colored product often indicates the presence of impurities.[5]

Purification Strategies

  • Recrystallization: This is a primary method for purifying solid benzothiazole derivatives. Ethanol is a commonly used solvent.[6]

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction can be an effective purification step.[9]

  • Salt Formation: For 2-aminobenzothiazoles, converting the crude product to its hydrochloride salt and recrystallizing it can be a highly effective method for removing colored impurities. The free base can then be regenerated if needed.[5]

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography can be employed.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes using H₂O₂/HCl

This protocol is adapted from a method described as efficient for synthesizing a series of benzothiazole compounds with different substituents.[1][2]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂) (6.0 mmol)

  • Concentrated Hydrochloric acid (HCl) (3.0 mmol)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.

  • To this solution, add 30% hydrogen peroxide (6.0 mmol).

  • While stirring at room temperature, add concentrated hydrochloric acid (3.0 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature for approximately 1 hour.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water to remove the catalyst and any water-soluble impurities.[6]

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.[6]

Protocol 2: Solvent-Free Synthesis of 2-Arylbenzothiazoles using Urea Nitrate

This method is presented as a green chemistry approach with short reaction times.

Materials:

  • 2-Aminothiophenol (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Urea nitrate (0.5 mmol, 50 mol%)

Procedure:

  • In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol).

  • Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the crude product thoroughly with water.

  • Purify the product by recrystallization from ethanol.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles

Reactants Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
2-Aminothiophenol, AldehydesH₂O₂/HClEthanolRoom Temp.45-60 min85-94[3]
2-Aminothiophenol, AldehydesAmberlite IR120 resinMicrowave85 °C5-10 min88-95[3]
2-Aminothiophenol, AldehydesNano CeO₂WaterRoom Temp.-High[3]
2-Aminothiophenol, AldehydesFeCl₃/Montmorillonite K-10Ultrasound-0.7-5 h33-95[3]
2-Aminothiophenol, Benzoic AcidsMolecular IodineSolvent-free-10 minExcellent[1]
o-Aminothiophenol, Fatty AcidsP₄S₁₀Microwave, Solvent-free-3-4 minHigh[1]
2-Aminothiophenol, Carboxylic AcidsMethanesulfonic acid/Silica gel---High[1]

General Synthesis Workflow

General_Synthesis reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid/etc. reaction Reaction (with Catalyst/Solvent/Heat) reactants->reaction workup Reaction Work-up (e.g., Precipitation, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization, Chromatography) crude->purification product Pure Substituted Benzothiazole purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General workflow for benzothiazole synthesis.

References

Optimizing reaction conditions for 6-nitrobenzothiazole hydrazone formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of 6-nitrobenzothiazole hydrazones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-nitrobenzothiazole hydrazones, offering potential causes and solutions in a question-and-answer format.

Question: Why is my 6-nitrobenzothiazole hydrazone yield low or non-existent?

Answer:

Low or no product yield can stem from several factors related to reactants, reaction conditions, and work-up procedures.

  • Sub-optimal pH: The formation of hydrazones is generally acid-catalyzed. A mildly acidic environment (pH 4-6) is often optimal to protonate the carbonyl group of the aldehyde or ketone, making it more electrophilic for the nucleophilic attack by the hydrazine. If the medium is too acidic, the hydrazine itself gets protonated, reducing its nucleophilicity. Conversely, a neutral or basic medium may result in a very slow reaction rate.

  • Poor Quality of Starting Materials: Impurities in the 6-nitrobenzothiazole hydrazine or the carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials, and consider recrystallization or chromatography if necessary.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Additionally, the reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Steric Hindrance: Bulky substituents on either the 6-nitrobenzothiazole hydrazine or the carbonyl compound can sterically hinder the reaction, leading to lower yields or slower reaction rates. In such cases, prolonged reaction times or higher temperatures may be necessary.

Question: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products is a common issue. Here are some likely culprits and how to address them:

  • Azine Formation: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more likely to occur if there is an excess of the carbonyl compound. To minimize azine formation, use a 1:1 molar ratio of the 6-nitrobenzothiazole hydrazine and the carbonyl compound. Adding the carbonyl compound dropwise to the hydrazine solution can also help prevent localized excess.

  • Decomposition of Starting Materials or Product: The nitro group on the benzothiazole ring can make the molecule susceptible to decomposition under harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions). Use moderate temperatures and a mildly acidic catalyst.

  • Hydrolysis of the Hydrazone: Hydrazones can be susceptible to hydrolysis, especially in the presence of water and acid. While acid is needed for catalysis, an excessive amount can promote the reverse reaction. Ensure your reagents and solvent are dry if possible, and use a catalytic amount of acid.

Question: How can I effectively monitor the progress of my reaction?

Answer:

Monitoring the reaction is crucial for optimization. Here are a few common techniques:

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside the starting materials (6-nitrobenzothiazole hydrazine and the carbonyl compound) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, distinct product spot will indicate the progress of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS can be used to identify and quantify the reactants, products, and any side products in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the formation of 6-nitrobenzothiazole hydrazone?

A1: The reaction involves the condensation of 6-nitrobenzothiazole-2-hydrazine with an aldehyde or a ketone. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Q2: What is a suitable solvent for this reaction?

A2: Ethanol is a commonly used solvent for this reaction.[1] It is a good solvent for both the reactants and allows for heating to reflux if necessary. Other polar protic solvents like methanol can also be used.

Q3: What type of catalyst is typically used?

A3: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to the reaction mixture to facilitate the reaction.[1]

Q4: How can I purify the final 6-nitrobenzothiazole hydrazone product?

A4: The product can often be isolated by filtration if it precipitates out of the reaction mixture upon cooling. Recrystallization from a suitable solvent, such as ethanol, is a common method for purification.[1]

Experimental Protocols

Synthesis of 2-Amino-6-nitrobenzothiazole (Precursor)

A common precursor for 6-nitrobenzothiazole hydrazones is 2-amino-6-nitrobenzothiazole. A general procedure for its synthesis involves the nitration of 2-aminobenzothiazole.

  • Dissolve 2-aminobenzothiazole in concentrated sulfuric acid at a low temperature (below 5°C) with vigorous stirring.

  • Add nitric acid dropwise while maintaining the temperature at or below 20°C.

  • Continue stirring the reaction mixture for 4-5 hours.

  • Pour the mixture onto ice with stirring.

  • Add aqueous ammonia until the solution becomes slightly orange to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[2]

General Procedure for the Synthesis of 6-Nitrobenzothiazole Hydrazone

This protocol describes a general method for the synthesis of 6-nitrobenzothiazole hydrazones from 2-amino-6-nitrobenzothiazole, which would first be converted to the corresponding hydrazine. A more direct approach starts from a commercially available or synthesized 6-nitrobenzothiazole-2-hydrazine.

  • To a solution of 0.01 mol of 2-amino-6-nitrobenzothiazole in 40 ml of ethanol, add 0.015 mol of the desired aldehyde or ketone.

  • Add 4-5 drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress using TLC (eluent: Toluene:Ethyl acetate:Formic acid in a 5:4:1 ratio).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from ethanol.[1][2]

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of various hydrazones, which can be adapted for 6-nitrobenzothiazole hydrazone formation.

Reactant 1Reactant 2SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
2-amino-6-nitrobenzothiazoleBenzaldehydeEthanolGlacial Acetic AcidReflux8-1064[2]
HydrazideAldehydeMethanol/Ethanol-Room Temp--[3]

Mandatory Visualization

Below are diagrams illustrating the key processes involved in 6-nitrobenzothiazole hydrazone formation.

experimental_workflow cluster_synthesis Hydrazone Synthesis Start Start Reactants Mix 6-nitrobenzothiazole hydrazine and carbonyl compound in ethanol Start->Reactants 1 Catalyst Add catalytic amount of glacial acetic acid Reactants->Catalyst 2 Reaction Reflux for 8-10 hours Catalyst->Reaction 3 Monitoring Monitor reaction progress by TLC Reaction->Monitoring 4 Workup Cool, filter, and wash the product Monitoring->Workup 5 Purification Recrystallize from ethanol Workup->Purification 6 Final_Product Pure Hydrazone Purification->Final_Product 7 troubleshooting_logic Start Low or No Yield Check_pH Is the pH mildly acidic (4-6)? Start->Check_pH Adjust_pH Adjust pH with catalytic acid Check_pH->Adjust_pH No Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Check_Conditions Are temperature and reaction time adequate? Check_Purity->Check_Conditions Yes Optimize_Conditions Increase temperature or prolong reaction time Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are there side products (e.g., azine)? Check_Conditions->Check_Side_Reactions Yes Adjust_Stoichiometry Use 1:1 molar ratio; add carbonyl dropwise Check_Side_Reactions->Adjust_Stoichiometry Yes

References

Addressing stability issues of 2-Hydrazino-6-nitro-1,3-benzothiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazino-6-nitro-1,3-benzothiazole. The information provided is intended to help address common stability issues encountered in solution during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: Color change is a common indicator of chemical degradation. For this compound, this could be due to several factors:

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents.

  • pH Effects: The electronic structure of the molecule can be altered by changes in pH, leading to a shift in its absorption spectrum and a change in color. Extreme pH values can also catalyze degradation.

  • Light Exposure: Nitroaromatic compounds can be photolabile. Exposure to UV or even ambient light can induce photochemical reactions, resulting in colored degradation products.

Q2: I am observing precipitation in my stock solution. Why is this happening and what can I do?

A2: Precipitation can occur for a few reasons:

  • Low Solubility: Ensure you have not exceeded the solubility limit of the compound in your chosen solvent. Information on the solubility of this compound in various solvents is limited, so empirical determination may be necessary.

  • Degradation: The degradation products may be less soluble than the parent compound, leading to their precipitation over time.

  • Solvent Evaporation: Over time, especially if not stored in a tightly sealed container, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or during refrigerated storage.

To address this, you can try preparing fresh solutions more frequently, storing them protected from light at a consistent temperature, and ensuring containers are well-sealed. If solubility is a persistent issue, consider exploring different solvent systems.

Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?

A3: Yes, inconsistent results are a hallmark of compound instability. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, it will lead to poor reproducibility. It is crucial to establish the stability of this compound under your specific experimental conditions (solvent, pH, temperature, light exposure).

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented in the literature, based on its functional groups, likely pathways include:

  • Oxidation of the hydrazine group: This can lead to the formation of a diazene, which can be further oxidized or undergo other reactions.

  • Hydrolysis of the C-N bond: The bond between the benzothiazole ring and the hydrazine group may be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

  • Ring opening: Under harsh conditions, the benzothiazole ring itself may undergo cleavage.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in Biological Assays
Possible Cause Troubleshooting Step
Degradation in Assay Media Prepare a solution of the compound in the assay buffer and incubate it under the same conditions as your experiment (time, temperature). Analyze samples at different time points by HPLC to quantify the amount of remaining parent compound.
Reaction with Media Components Some components of cell culture media or assay buffers (e.g., thiols like glutathione) can react with the compound. Analyze the stability of the compound in the presence and absence of these components.
Adsorption to Labware The compound may be adsorbing to the surface of plasticware (e.g., microplates, tubes). Compare the concentration of a solution before and after incubation in the labware. Using low-adsorption plastics or glass/silanized glass may help.
Issue 2: Unexpected Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Step
On-Column Degradation The compound may be degrading on the HPLC or LC-MS column, especially if the mobile phase is acidic or basic. Try using a different column or a more neutral mobile phase.
Degradation in Autosampler If samples are left in the autosampler for an extended period, degradation can occur. Analyze samples immediately after preparation or use a cooled autosampler.
Formation of Degradation Products The new peaks are likely degradation products. Use LC-MS to obtain the mass of these new peaks to help in their identification and to propose a degradation pathway.

Quantitative Data on Stability (Illustrative)

The following tables present hypothetical stability data for this compound to serve as a template for recording your own experimental findings.

Table 1: Effect of pH on Stability in Aqueous Buffer at 37°C

pHTime (hours)% Remaining Parent Compound
2.00100
285
660
2425
7.40100
298
695
2490
9.00100
290
675
2440

Table 2: Effect of Temperature and Light on Stability in DMSO

ConditionTime (days)% Remaining Parent Compound
Room Temp, Ambient Light0100
192
770
Room Temp, Dark0100
198
791
4°C, Dark0100
199
797
-20°C, Dark0100
1>99
7>99

Experimental Protocols

Protocol 1: General Procedure for Stress Testing

This protocol outlines a general procedure for forced degradation studies to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Incubate at room temperature.

  • Photostability: Expose a solution of the compound in a quartz cuvette to a photostability chamber (e.g., ICH option 2: >200 W h/m² UV-A and >1.2 million lux hours visible light). A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a generic reverse-phase HPLC method that can be optimized for your specific needs.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where the parent compound has maximum absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be able to separate the parent compound from its degradation products. Method validation should be performed to ensure it is "stability-indicating."

Visualizations

Troubleshooting_Workflow Start Stability Issue Observed (e.g., color change, precipitation, inconsistent results) Check_Solution_Prep Review Solution Preparation - Correct solvent? - Within solubility limit? - Freshly prepared? Start->Check_Solution_Prep Check_Storage Examine Storage Conditions - Temperature? - Light exposure? - Container sealed? Start->Check_Storage Perform_Stress_Test Conduct Forced Degradation Study (pH, oxidation, light, temp) Check_Solution_Prep->Perform_Stress_Test If preparation is correct Check_Storage->Perform_Stress_Test If storage is correct Analyze_Samples Analyze by Stability-Indicating HPLC/LC-MS Perform_Stress_Test->Analyze_Samples Identify_Degradants Identify Degradation Products Analyze_Samples->Identify_Degradants Degradation observed Outcome Stable Conditions Identified Analyze_Samples->Outcome No degradation observed Modify_Protocol Modify Experimental Protocol - Use fresh solutions - Protect from light/air - Adjust pH/buffer Identify_Degradants->Modify_Protocol Modify_Protocol->Outcome

Caption: Troubleshooting workflow for diagnosing stability issues.

Degradation_Pathways Parent This compound Oxidation_Product Oxidized Hydrazine (e.g., Diazene derivative) Parent->Oxidation_Product Oxidizing agents, O2 Hydrolysis_Product Hydrolysis Product (e.g., 2-Hydroxy-6-nitro-1,3-benzothiazole) Parent->Hydrolysis_Product H2O, Acid/Base Reduction_Product Reduced Nitro Group (e.g., 6-Amino derivative) Parent->Reduction_Product Reducing agents Ring_Opening Ring Cleavage Products Parent->Ring_Opening Harsh conditions

Caption: Hypothetical degradation pathways.

Experimental_Workflow Prep_Stock Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Prep_Stock->Stress_Conditions Time_Sampling Sample at Time Points (t=0, 2, 4, 8, 24h...) Stress_Conditions->Time_Sampling HPLC_Analysis HPLC Analysis (Quantify Parent Compound) Time_Sampling->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identify Degradants) Time_Sampling->LCMS_Analysis Data_Analysis Analyze Data (Calculate degradation rates) HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Report Report Stability Profile Data_Analysis->Report

Caption: Workflow for a comprehensive stability study.

Troubleshooting low bioactivity in synthesized benzothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biological evaluation of these compounds, with a particular focus on resolving issues of low bioactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Section 1: Issues Related to Compound Structure & Intrinsic Activity

Q1: My synthesized benzothiazole derivative shows lower-than-expected bioactivity. Could the structure itself be the problem?

A1: Yes, the biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole scaffold.[1] Structure-Activity Relationship (SAR) studies have revealed several key insights:

  • Substitution at C2 and C6: These positions are often critical for potent biological activity. The C2 position, in particular, is a common site for modification to enhance the pharmacological effects of the compound.

  • Nature of Substituents: The type of functional group introduced can dramatically alter bioactivity. For instance, the presence of electron-withdrawing groups, such as nitro or cyano groups, at the C6 position has been shown to increase the antiproliferative activity of some benzothiazole derivatives. Similarly, hydrophobic groups at certain positions can also enhance anticancer activity.

  • Target-Specific Requirements: The optimal substitution pattern is highly dependent on the biological target. For example, benzothiazole derivatives targeting EGFR may have different optimal substitutions than those targeting PI3K or microbial enzymes.

Actionable Advice:

  • Review SAR Literature: Compare the structure of your compound with published SAR studies for benzothiazoles active against your target of interest.

  • Consider Bioisosteric Replacements: If a particular functional group is suspected to be detrimental to activity, consider replacing it with a bioisostere.

  • Consult Computational Models: If available, use quantitative structure-activity relationship (QSAR) models to predict the activity of your designed compounds before synthesis.

Section 2: Issues Related to Compound Purity, Stability, and Solubility

Q2: How can I be sure that impurities from the synthesis are not affecting my bioactivity results?

A2: The purity of your synthesized compound is critical for obtaining accurate and reproducible bioactivity data. Impurities can interfere with the assay, leading to false-positive or false-negative results, or they may have their own biological activity that confounds the interpretation of your results.

Actionable Advice:

  • Thorough Characterization: Before biological testing, ensure your compound is thoroughly characterized to confirm its identity and purity. Standard methods include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity. A purity of >95% is generally recommended for biological screening.

  • Careful Purification: Use appropriate purification techniques (e.g., column chromatography, recrystallization) to remove starting materials, byproducts, and residual solvents.

Q3: My benzothiazole compound has poor water solubility. How can this affect my results and what can I do about it?

A3: Poor aqueous solubility is a common issue with heterocyclic compounds like benzothiazoles and can lead to several problems in biological assays:

  • Precipitation: The compound may precipitate out of the assay medium, leading to a lower effective concentration than intended and thus, an underestimation of its potency.

  • Inaccurate IC50/MIC Values: If the compound is not fully dissolved, the concentration-response curve will be shifted, resulting in erroneously high IC50 or MIC values.

  • Poor Reproducibility: Inconsistent dissolution between experiments can lead to high variability in the results.

Actionable Advice:

  • Proper Stock Solution Preparation:

    • Prepare a high-concentration stock solution in an appropriate organic solvent, most commonly Dimethyl Sulfoxide (DMSO).

    • Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary.

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Optimize Final Assay Concentration:

    • When diluting the stock solution into the aqueous assay medium, ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for DMSO in cell-based assays).

    • Add the stock solution to the assay medium while vortexing or mixing to facilitate dissolution and prevent immediate precipitation.

  • Formulation Strategies:

    • Co-solvents: In some cases, using a co-solvent system (e.g., a mixture of DMSO and ethanol) can improve solubility.

    • Cyclodextrins: These can be used to form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.

Q4: My compound seems to lose activity over the course of a multi-day experiment. What could be the cause?

A4: The compound may be unstable in the cell culture medium at 37°C. Degradation of the compound over time will lead to a decrease in its effective concentration, resulting in a diminished biological effect.

Actionable Advice:

  • Assess Compound Stability:

    • Incubate your compound in the complete cell culture medium at 37°C for the duration of your experiment.

    • At various time points (e.g., 0, 24, 48, 72 hours), take samples and analyze the concentration of the parent compound by LC-MS or HPLC.

  • Mitigation Strategies for Unstable Compounds:

    • Frequent Media Changes: Replace the culture medium with fresh medium containing the compound at regular intervals (e.g., every 24 hours).

    • Use a More Stable Analog: If SAR data is available, consider synthesizing a more stable derivative.

    • Shorten Experiment Duration: If possible, modify the experimental design to reduce the incubation time.

Section 3: Issues Related to the Biological Assay

Q5: I am getting inconsistent results in my MTT assay for cytotoxicity. What are some common pitfalls?

A5: The MTT assay is widely used but is susceptible to various sources of error that can lead to inconsistent or inaccurate results.

Common Pitfalls and Troubleshooting:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use proper pipetting techniques to seed the same number of cells in each well.

  • "Edge Effect": The outer wells of a 96-well plate are prone to evaporation. To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental data.

  • Compound Interference:

    • Color: If your compound is colored, it can interfere with the absorbance reading. Run a control plate without cells to measure the absorbance of the compound alone.

    • Reducing/Oxidizing Properties: Some compounds can directly reduce MTT or interfere with cellular respiration, leading to false-positive or false-negative results.

  • Incomplete Solubilization of Formazan: Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be confirmed by microscopic inspection.

Q6: My antimicrobial susceptibility testing is giving variable MIC values. How can I improve reproducibility?

A6: Reproducibility in antimicrobial susceptibility testing, such as the broth microdilution method, relies on strict adherence to standardized protocols.

Key Considerations for Reproducibility:

  • Standardized Inoculum: The bacterial inoculum must be standardized to a specific density (e.g., using a McFarland standard) to ensure consistent results.

  • Quality Control Strains: Always include reference strains with known MIC values to validate the accuracy of the assay.

  • Media and Incubation Conditions: Use the recommended growth medium and adhere to the specified incubation time and temperature.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Be consistent in how you determine the endpoint.

Data Presentation: Quantitative Bioactivity of Benzothiazole Derivatives

The following tables summarize the in vitro bioactivity of various benzothiazole derivatives against different cancer cell lines and microbial strains. This data illustrates the impact of structural modifications on biological activity.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PI3K/mTOR Inhibitors
Compound 19 MCF-7 (Breast)0.30
U87 MG (Glioblastoma)0.45
Compound 22 PC3 (Prostate)Potent Activity[2]
EGFR Inhibitors
Compound 3 NCI-H522 (Lung)0.0223[3]
General Cytotoxic Agents
Compound 4d Capan-2 (Pancreatic)8.97[4]
PTJ64i (Paraganglioma)6.79[4]
Compound 4m AsPC-1 (Pancreatic)8.49[4]
PTJ86i (Paraganglioma)19.92[4]
Compound A (nitro substituent)HepG2 (Liver)38.54 (48h)[5]
Compound B (fluoro substituent)HepG2 (Liver)29.63 (48h)[5]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives (MIC Values)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli25-100[6]
Staphylococcus aureus50-200[6]
Candida albicans25[6]
Compound 4 Escherichia coli25-100[6]
Staphylococcus aureus50-200[6]
Compound 41c Escherichia coli3.1[7]
Pseudomonas aeruginosa6.2[7]
Compound 66c Pseudomonas aeruginosa3.1-6.2[7]
Staphylococcus aureus3.1-6.2[7]
Compound 8a (nitro substituent)Pseudomonas aeruginosa90-180[8]
Compound 8b (methoxy substituent)Escherichia coli90-180[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of benzothiazole derivatives.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the test wells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized bacterial inoculum to serial dilutions of the compound in a liquid growth medium.

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzothiazole compound in DMSO. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of certain benzothiazole derivatives.

Experimental Workflow Diagram

Troubleshooting_Workflow cluster_purity cluster_solubility cluster_assay cluster_sar start Low Bioactivity Observed check_purity 1. Verify Compound Purity (>95% by HPLC) start->check_purity check_solubility 2. Assess Solubility & Stability in Assay Medium check_purity->check_solubility Purity OK purify Re-purify Compound check_purity->purify Purity <95% check_assay 3. Review Assay Protocol & Controls check_solubility->check_assay Solubility OK reformulate Reformulate (e.g., co-solvents, cyclodextrins) check_solubility->reformulate Precipitation/ Degradation Observed modify_protocol Modify Protocol (e.g., frequent media changes) check_solubility->modify_protocol Degradation Observed check_sar 4. Analyze Structure-Activity Relationship (SAR) check_assay->check_sar Assay OK optimize_assay Optimize Assay Parameters (cell density, incubation time) check_assay->optimize_assay Inconsistent Results redesign Redesign Compound (modify substituents) check_sar->redesign Suboptimal Structure end Re-test Bioactivity check_sar->end Structure Optimal retest_purity Re-characterize (NMR, MS, HPLC) purify->retest_purity retest_purity->check_purity reformulate->end modify_protocol->end run_controls Run Interference Controls (e.g., cell-free assay) optimize_assay->run_controls run_controls->end redesign->end

Caption: A logical workflow for troubleshooting low bioactivity in synthesized compounds.

Logical Relationship Diagram

SAR_Concepts benzothiazole Benzothiazole Core substituents Substituents (Nature & Position) benzothiazole->substituents physicochemical Physicochemical Properties substituents->physicochemical lipophilicity Lipophilicity (LogP) physicochemical->lipophilicity solubility Aqueous Solubility physicochemical->solubility electronic Electronic Effects (e.g., EWG/EDG) physicochemical->electronic bioactivity Biological Activity physicochemical->bioactivity potency Potency (IC50/MIC) bioactivity->potency selectivity Selectivity bioactivity->selectivity pk Pharmacokinetics (ADME) bioactivity->pk

Caption: Relationship between benzothiazole structure, properties, and biological activity.

References

Refinement of protocols for consistent experimental results with 2-Hydrazino-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable experimental results when working with 2-Hydrazino-6-nitro-1,3-benzothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere is recommended to prevent degradation.[1] Hydrazine derivatives can be sensitive to moisture and air, which may lead to slow disproportionation or oxidation over time.[2]

Q2: What solvents are suitable for dissolving this compound?

A2: Due to the nitro group and the benzothiazole core, this compound generally has poor solubility in water. It is typically soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are often used for preparing stock solutions for biological assays.[3] For synthesis and purification, solvents like ethanol and methanol can be used, especially at elevated temperatures.[4][5]

Q3: What are the primary applications of this compound in research?

A3: This compound is primarily used as a chemical intermediate for the synthesis of more complex molecules, particularly hydrazone derivatives.[4][6] These derivatives are widely investigated for their potential pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory (e.g., monoamine oxidase) properties.[6][7][8][9][10]

Q4: Is this compound stable in aqueous solutions?

A4: Hydrazine compounds can be unstable in aqueous solutions, especially under neutral or alkaline conditions in the presence of oxygen, which can lead to decomposition.[11] For biological assays, it is advisable to prepare fresh solutions from a DMSO or DMF stock and to minimize the time the compound spends in aqueous buffers. Acidic conditions may improve stability, but this is highly dependent on the specific experimental setup.[11]

Troubleshooting Guides

Synthesis of Hydrazone Derivatives

The most common use of this compound is in the synthesis of hydrazones by reacting it with an aldehyde or ketone.

Issue 1: Low or No Product Yield

  • Possible Cause: Incorrect pH of the reaction medium.

    • Solution: Hydrazone formation is typically acid-catalyzed. The reaction requires a mildly acidic environment (pH 4-6) to protonate the carbonyl group of the aldehyde/ketone, making it more electrophilic.[12] Add a few drops of glacial acetic acid to the reaction mixture, which is a common practice in these syntheses.[3][4] However, avoid strongly acidic conditions, as this will protonate the hydrazine, rendering it non-nucleophilic.[12]

  • Possible Cause: Impure starting materials.

    • Solution: Ensure the purity of the starting aldehyde/ketone and the this compound. Impurities can interfere with the reaction. Consider recrystallizing the starting materials if purity is questionable.

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reflux time.[3]

Issue 2: Formation of Multiple Products or Impurities

  • Possible Cause: Azine formation.

    • Solution: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[12] This can sometimes be minimized by using a slight excess of the hydrazine reactant. Purification via column chromatography or recrystallization will be necessary to separate the desired hydrazone from the azine byproduct.[12]

  • Possible Cause: Decomposition of the product.

    • Solution: Nitroaromatic compounds can be sensitive to high temperatures. Avoid excessive heating during the reaction and workup.

Purification Challenges

Issue: Difficulty in Purifying the Hydrazone Product

  • Problem: The product streaks or decomposes on a silica gel column.

    • Possible Cause: Hydrazones can be acid-sensitive and may degrade on standard silica gel.[13]

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (e.g., 1% in the eluent).[13] Alternatively, use a different stationary phase like basic alumina.[13]

  • Problem: Oily product or failure to crystallize.

    • Solution: If recrystallization fails, try precipitating the product from a solution by adding a non-solvent. For example, dissolve the compound in a good solvent (like DMF or ethanol) and slowly add a poor solvent (like water or hexane) until the product precipitates. If the product remains oily, try scratching the inside of the flask with a glass rod to induce crystallization.

Biological Assays

Issue: Inconsistent Results in Antimicrobial or Cytotoxicity Assays

  • Possible Cause: Poor solubility of the compound in the assay medium.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for the cells or microorganisms being tested (typically <0.5-1%). Prepare a high-concentration stock solution and perform serial dilutions. Observe for any precipitation in the wells.

  • Possible Cause: Degradation of the compound in the assay medium.

    • Solution: As mentioned, hydrazines can be unstable in aqueous media.[11] Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the assay setup.

Data Summary

The following table summarizes key physical and chemical properties of the parent compound.

PropertyValueReference
CAS Number 30710-21-5[][15]
Molecular Formula C₇H₆N₄O₂S[][15]
Molecular Weight 210.21 g/mol [][15]
Melting Point 273-274 °C[][16]
Boiling Point 425.2 °C at 760 mmHg[][16]
Density 1.685 g/cm³[][16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for synthesizing 2-hydrazinylbenzothiazoles.[7]

  • Starting Material: 2-Amino-6-nitro-1,3-benzothiazole.

  • Procedure: a. In a round-bottom flask, add concentrated hydrochloric acid dropwise to an equimolar amount of hydrazine hydrate at 0-5 °C with stirring. b. Add ethylene glycol to the mixture. c. Add 2-Amino-6-nitro-1,3-benzothiazole (1 equivalent) to the flask. d. Reflux the reaction mixture for 3-6 hours. e. Monitor the reaction completion by TLC. f. Cool the mixture to room temperature. A precipitate should form. g. Filter the solid precipitate, wash with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified product.

Protocol 2: General Synthesis of a Hydrazone Derivative

This protocol describes a general method for synthesizing a hydrazone from this compound and an aldehyde/ketone.[3][4]

  • Reactants: this compound and a substituted aldehyde or ketone.

  • Procedure: a. Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask. b. Add the desired aldehyde or ketone (1.1 to 1.5 equivalents). c. Add 2-3 drops of glacial acetic acid as a catalyst. d. Reflux the mixture on a water bath for 10-16 hours. e. Monitor the reaction by TLC until the starting material spot disappears. f. Upon cooling, the solid hydrazone product should precipitate. g. Filter the solid, wash with a small amount of cold water, and recrystallize from ethanol to obtain the pure hydrazone.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis of Core Intermediate cluster_intermediate Core Intermediate cluster_derivatization Derivatization (Hydrazone Formation) cluster_final Final Product & Analysis 2_Amino_6_nitrobenzothiazole 2_Amino_6_nitrobenzothiazole Reaction_Vessel Reflux in Ethylene Glycol with HCl catalyst 2_Amino_6_nitrobenzothiazole->Reaction_Vessel Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Hydrazone_Reaction Reflux in Ethanol with Acetic Acid catalyst Target_Compound->Hydrazone_Reaction Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Hydrazone_Reaction Purification Filtration & Recrystallization Hydrazone_Reaction->Purification Final_Product Hydrazone Derivative Purification->Final_Product Analysis Biological Screening (e.g., Antimicrobial Assay) Final_Product->Analysis

Caption: General experimental workflow for synthesis and application.

G Start Low/No Product Yield in Hydrazone Synthesis Check_pH Is the reaction medium mildly acidic (pH 4-6)? Start->Check_pH Adjust_pH Add catalytic amount of acetic acid. Check_pH->Adjust_pH No Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Adjust_pH->Check_Purity Purify_Reagents Recrystallize or purify starting materials. Check_Purity->Purify_Reagents No Check_Completion Has the reaction gone to completion (check TLC)? Check_Purity->Check_Completion Yes Purify_Reagents->Check_Completion Extend_Time Extend reaction time or increase temperature. Check_Completion->Extend_Time No Success Yield Improved Check_Completion->Success Yes Extend_Time->Success

Caption: Troubleshooting logic for low yield in hydrazone synthesis.

References

Validation & Comparative

Comparative Analysis of 2-Hydrazino-6-nitro-1,3-benzothiazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Hydrazino-6-nitro-1,3-benzothiazole analogs, supported by experimental data from various studies. This class of compounds has demonstrated significant potential in anticancer and antimicrobial applications.

The 1,3-benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological properties. The introduction of a hydrazino group at the 2-position and a nitro group at the 6-position has been a key strategy in the development of potent bioactive molecules. This guide summarizes key quantitative data on the anticancer and antimicrobial activities of these analogs, details the experimental protocols for their evaluation, and visualizes the synthetic workflow and a key signaling pathway targeted by these compounds.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the biological activities of various this compound analogs and related derivatives. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Anticancer Activity of Benzothiazole Analogs

Several studies have highlighted the potent cytotoxic effects of 2-hydrazino-benzothiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

Compound/Analog DescriptionCancer Cell LineIC50 (µM)Reference
Hydrazine based benzothiazole 11 HeLa (Cervical Cancer)2.41[1]
COS-7 (Kidney Fibroblast)4.31[1]
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole 38 Capan-1 (Pancreatic Adenocarcinoma)0.6[2]
NCI-H460 (Non-small Cell Lung Cancer)0.9[2]
Methoxy-substituted 2-hydrazone benzothiazoles 45–52 Various Cancer Cell Lines1.3–12.8[2]
Nitro-styryl containing benzothiazole 57 Pancreatic Cancer Cells27 ± 0.24[1]
Naphthalimide derivative 66 HT-29 (Colon Carcinoma)3.72 ± 0.3[1]
A549 (Lung Carcinoma)4.074 ± 0.3[1]
MCF-7 (Breast Adenocarcinoma)7.91 ± 0.4[1]
Antimicrobial Activity of Benzothiazole Analogs

Derivatives of 2-hydrazino-benzothiazole have also been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.

Compound/Analog DescriptionBacterial/Fungal StrainMIC (µg/mL)Reference
2-hydrazone-bridged benzothiazole 37 Pseudomonas aeruginosa4
N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide BTC-r Staphylococcus aureus12.5
Bacillus subtilis6.25[3]
Escherichia coli3.125[3]
Pseudomonas aeruginosa6.25[3]
Dialkyne substituted 2-aminobenzothiazole derivative 3e Gram-positive & Gram-negative bacteria3.12[4]
Dialkyne substituted 2-aminobenzothiazole derivative 3n Various fungal strains1.56 - 12.5[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of this compound analogs.

Synthesis of 2-Hydrazinyl-6-nitrobenzo[d]thiazole

A common synthetic route to obtain the core scaffold of 2-hydrazinyl-6-nitrobenzo[d]thiazole involves the following steps:

  • Starting Material : The synthesis typically starts from a substituted 2-aminobenzothiazole, in this case, 2-amino-6-nitrobenzothiazole.

  • Reaction with Hydrazine Hydrate : The 2-aminobenzothiazole derivative is reacted with hydrazine hydrate.

  • Reaction Conditions : The reaction is often carried out in a suitable solvent such as ethylene glycol and may be catalyzed by the addition of an acid, like concentrated hydrochloric acid. The mixture is typically refluxed for several hours.

  • Isolation and Purification : Upon cooling, the product precipitates out of the solution. The precipitate is then filtered, washed, and can be further purified by recrystallization from a solvent like ethanol to yield the desired 2-hydrazinyl-6-nitrobenzo[d]thiazole.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds : The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the standardized microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate a general experimental workflow and a key signaling pathway targeted by these benzothiazole analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole This compound This compound 2-Amino-6-nitrobenzothiazole->this compound Hydrazine Hydrate, Reflux Hydrazone Analogs Hydrazone Analogs This compound->Hydrazone Analogs Aldehydes/Ketones Anticancer Activity (MTT Assay) Anticancer Activity (MTT Assay) Hydrazone Analogs->Anticancer Activity (MTT Assay) Antimicrobial Activity (MIC Determination) Antimicrobial Activity (MIC Determination) Hydrazone Analogs->Antimicrobial Activity (MIC Determination) IC50 Values IC50 Values Anticancer Activity (MTT Assay)->IC50 Values MIC Values MIC Values Antimicrobial Activity (MIC Determination)->MIC Values SAR Studies SAR Studies IC50 Values->SAR Studies MIC Values->SAR Studies Lead Compound Identification Lead Compound Identification SAR Studies->Lead Compound Identification G EGFR EGFR PI3K PI3K EGFR->PI3K Benzothiazole Analog Benzothiazole Analog Benzothiazole Analog->EGFR Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 6-Nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-nitrobenzothiazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

The 6-nitrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Understanding how structural modifications to this core influence efficacy and selectivity is paramount for the rational design of more potent and specific therapeutic agents. This guide synthesizes data from multiple studies to offer a clear comparison of various 6-nitrobenzothiazole analogues.

Comparative Analysis of Biological Activity

The biological evaluation of 6-nitrobenzothiazole derivatives has revealed promising activity against various cancer cell lines and microbial strains. The following tables summarize the quantitative data, providing a basis for a detailed structure-activity relationship discussion.

Anticancer Activity

Derivatives of 6-nitrobenzothiazole have been extensively studied for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented below.

Derivative TypeCompoundModificationCancer Cell LineIC50 (µM)Reference
Sulphonamide-based Acetamide402-acetamido, 6-nitroMCF-7 (Breast)34.5[1][2][3][1][2][3]
HeLa (Cervical)44.15[1][2][3][1][2][3]
MG63 (Osteosarcoma)36.1[1][2][3][1][2][3]
Hydrazine-based112-(benzylidene-hydrazino), 6-nitroHeLa (Cervical)2.41[1][2][3][1][2][3]
COS-7 (Kidney)4.31[2][2]
Amino-substituted13-19Varied substitutions on 2-phenyl ringHeLa, MCF-7, CaCo-2, Hep-29 - 4000[3]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The anticancer activity of 6-nitrobenzothiazole derivatives is significantly influenced by the nature and position of substituents.

  • Substitution at the 2-position: The introduction of a hydrazine moiety at the C-2 position, as seen in compound 11 , leads to a remarkable increase in anticancer potency against HeLa and COS-7 cell lines compared to the acetamido-substituted derivative 40 . This suggests that the hydrazine linkage and the associated benzylidene group are crucial for enhanced cytotoxic activity.

  • Sulphonamide Moiety: While the sulphonamide-based acetamide derivative 40 displayed modest activity, it highlights that this functional group can be a viable scaffold for further optimization.

  • Amino-substitutions: For 2-phenyl-6-aminobenzothiazole hydrochlorides (derived from 6-nitro precursors), the activity is dependent on the substitution pattern on the phenyl ring, with fluoro-substituted derivatives showing higher potency.

A diagram illustrating the impact of C-2 substituents on anticancer activity.

Antimicrobial Activity

Several 6-nitrobenzothiazole derivatives have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

Derivative TypeCompoundModificationMicroorganismMIC (µg/mL)Reference
Schiff Base5aN-benzylideneS. aureus>100[4]
E. coli>100[4]
5bN-(4-chlorobenzylidene)S. aureus>100[4]
E. coli>100[4]
5cN-(4-methoxybenzylidene)S. aureus>100[4]
E. coli>100[4]
Nitro-substitutedK-01 to K-09Varied substitutionsP. aeruginosaPotent activity observed[5]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The available data on the antimicrobial activity of 6-nitrobenzothiazole Schiff bases suggests that simple substitutions on the benzylidene ring do not confer significant antibacterial activity against S. aureus and E. coli at the tested concentrations. However, other studies on nitro-substituted benzothiazoles have reported potent activity against P. aeruginosa, indicating that the nature of the substituent at other positions of the benzothiazole core is critical for antimicrobial effects. Further research with a broader range of derivatives is necessary to establish a clear SAR for antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MG63) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • The 6-nitrobenzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in the culture medium.
  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with the solvent alone.

3. Incubation and MTT Addition:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).
  • Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

A diagram outlining the key steps of the MTT assay for assessing cytotoxicity.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • The test microorganisms (e.g., S. aureus, E. coli) are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

2. Preparation of Compound Dilutions:

  • The 6-nitrobenzothiazole derivatives are dissolved in an appropriate solvent to create stock solutions.
  • Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a sterile growth medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (microorganism in broth without the compound) and a negative control (broth only).
  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. MIC Determination:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway Visualization

Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. While the precise pathways for all activities are not fully elucidated, some 6-nitrobenzothiazole derivatives have been investigated as inhibitors of specific enzymes, such as Monoamine Oxidase B (MAO-B).

A diagram depicting the role of MAO-B in dopamine metabolism and its inhibition by 6-nitrobenzothiazole derivatives.

Conclusion

The 6-nitrobenzothiazole scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the C-2 position, can significantly enhance anticancer activity. While the antimicrobial potential of this class of compounds is evident, further investigation is required to establish a clear SAR and identify lead candidates. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the ongoing effort to design and develop more effective 6-nitrobenzothiazole-based drugs.

References

Validating the Efficacy of 2-Hydrazino-6-nitro-1,3-benzothiazole as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. One such scaffold of interest is the benzothiazole ring system, which is a core component in various biologically active compounds. This guide provides a comparative analysis of the antimicrobial efficacy of derivatives of 2-Hydrazino-6-nitro-1,3-benzothiazole, a compound that serves as a key intermediate in the synthesis of potentially potent antimicrobial agents. While direct antimicrobial data for the parent compound is limited in the reviewed literature, this document focuses on the performance of its closely related hydrazone and other derivatives, offering insights into its therapeutic potential. The data is compared against standard antimicrobial drugs to benchmark its efficacy.

Comparative Antimicrobial Activity

The antimicrobial potential of compounds derived from this compound is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables summarize the performance of various derivatives against a panel of pathogenic bacteria and fungi. It is important to note that the antimicrobial activity is significantly influenced by the substituents attached to the hydrazino moiety.

Antibacterial Activity

The antibacterial efficacy of benzothiazole derivatives is often tested against both Gram-positive and Gram-negative bacteria. The data reveals that certain derivatives exhibit potent activity, sometimes comparable to or even exceeding that of standard antibiotics like Ciprofloxacin and Streptomycin. For instance, the presence of electron-withdrawing groups, such as nitro and halo substituents, on the benzothiazole ring or on the groups attached to the hydrazino part, has been shown to enhance antibacterial action.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Bacterial Strains

Compound IDDerivative TypeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Reference
BTC-r Derivative2-(pyridine-3-ylamino)acetamide12.56.253.1256.25[3]
Hydrazone 3aHydrazone----[4]
Hydrazone 3bHydrazone----[4]
CiprofloxacinStandard Antibiotic12.5-12.5-[3]
StreptomycinStandard Antibiotic-12.5--[5]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate data not available in the cited sources.

Antifungal Activity

Several derivatives of this compound have also been screened for their antifungal properties against common fungal pathogens. The results suggest that this class of compounds holds promise for the development of new antifungal agents.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Fungal Strains

Compound IDDerivative TypeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
BTC-r Derivative2-(pyridine-3-ylamino)acetamide--[3]
Hydrazone 3aHydrazone--[4]
Hydrazone 3bHydrazone--[4]
FluconazoleStandard Antifungal--
MiconazoleStandard Antifungal--[6]

Note: A lower MIC value indicates greater antimicrobial activity. Dashes indicate data not available in the cited sources.

Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a crucial metric for assessing antimicrobial efficacy. The broth microdilution method is a commonly employed technique for determining MIC values.

Protocol for Broth Microdilution Method:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The synthesized benzothiazole derivatives and standard antimicrobial agents are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disc Diffusion Method

The agar disc diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of a microorganism to an antimicrobial agent. It is often used for initial screening.

Protocol for Agar Disc Diffusion Method:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate.

  • Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compound or a standard antibiotic are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualizing Experimental and Logical Workflows

Synthesis and Antimicrobial Screening Workflow

The general process for synthesizing and evaluating the antimicrobial properties of this compound derivatives can be visualized as a sequential workflow.

G cluster_synthesis Synthesis Phase cluster_screening Antimicrobial Screening Phase start Starting Material: This compound reaction Reaction with Aldehydes/Ketones start->reaction Step 1 product Hydrazone Derivatives reaction->product Step 2 mic_test MIC Determination (Broth Microdilution) product->mic_test zone_test Zone of Inhibition (Disc Diffusion) product->zone_test data_analysis Data Analysis and Comparison mic_test->data_analysis zone_test->data_analysis end Validated Antimicrobial Potential data_analysis->end Efficacy Validation

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Molecular docking studies on various benzothiazole derivatives suggest that a potential mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2]

G compound Benzothiazole Derivative binding Binding to Enzyme's Active Site compound->binding enzyme Bacterial DNA Gyrase enzyme->binding inhibition Inhibition of Enzyme Activity binding->inhibition dna_replication DNA Replication inhibition->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed Inhibition of DNA Gyrase Pathway.

References

A Comparative Analysis of 2-Hydrazino-6-nitro-1,3-benzothiazole and Other Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the monoamine oxidase (MAO) inhibitor 2-Hydrazino-6-nitro-1,3-benzothiazole with other established MAO inhibitors. The analysis focuses on inhibitory potency, selectivity, and the underlying biochemical pathways, supported by experimental data from studies on structurally related compounds.

Introduction to Monoamine Oxidase Inhibitors

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Selective inhibitors for each isoform have been developed to target specific neurological conditions with improved side-effect profiles.[3]

Comparative Analysis of Inhibitory Activity

Table 1: Comparative Inhibitory Activity (IC50) of Benzothiazole Derivatives and Other MAO Inhibitors

Compound/DrugMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)Class
Compound 6 [4]0.42--MAO-A Selective
Compound 31 [4]-0.0018766.67MAO-B Selective
Moclobemide [5]6.061-MAO-A SelectiveReversible MAO-A Inhibitor (RIMA)
Selegiline [5]-0.040MAO-B SelectiveIrreversible MAO-B Inhibitor
Phenelzine Non-selectiveNon-selective~1Non-selective Irreversible
Tranylcypromine Non-selectiveNon-selective~1Non-selective Irreversible

*Note: Compound 6 is N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide. Compound 31 is N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide.[4] The data for these compounds is used as a proxy for this compound due to structural similarity.

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay determines the in vitro inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Test compounds (e.g., this compound)

  • Reference inhibitors (e.g., Moclobemide for MAO-A, Selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or reference inhibitor.

  • Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding a mixture of kynuramine, HRP, and Amplex® Red.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Determination of Selectivity Index

The selectivity index (SI) is calculated to determine the preference of an inhibitor for one MAO isoform over the other. It is calculated using the following formula:

SI = IC50 (MAO-A) / IC50 (MAO-B)

A high SI value indicates selectivity for MAO-B, while a low SI value suggests selectivity for MAO-A.

Signaling Pathways and Experimental Workflows

The inhibition of MAO enzymes leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which in turn modulates downstream signaling pathways.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicles MA->Vesicle VMAT2 MA_released Monoamines Vesicle->MA_released Exocytosis Receptor Postsynaptic Receptors MA_released->Receptor Binding Signaling Downstream Signaling Cascades (cAMP, PKA, MAPK) Receptor->Signaling Response Cellular Response (e.g., Antidepressant effect) Signaling->Response Inhibitor 2-Hydrazino-6-nitro- 1,3-benzothiazole Inhibitor->MAO Inhibition

Mechanism of MAO Inhibition.

The above diagram illustrates how this compound, by inhibiting MAO, prevents the degradation of monoamine neurotransmitters, leading to their increased availability in the synaptic cleft and subsequent activation of postsynaptic signaling pathways.[6][7]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Proposed) start Start: 2-Amino-6-nitrobenzothiazole step1 Diazotization (NaNO2, HCl) start->step1 step2 Reduction (SnCl2/HCl) step1->step2 step3 Hydrazine formation step2->step3 end Product: This compound step3->end assay MAO-A and MAO-B Inhibition Assay end->assay ic50 Determine IC50 values assay->ic50 animal_model Rodent Model assay->animal_model si Calculate Selectivity Index (SI) ic50->si tyramine_test Tyramine Potentiation Test animal_model->tyramine_test bp_measurement Measure Blood Pressure Response tyramine_test->bp_measurement

Experimental Workflow for Evaluation.

This workflow outlines the key steps from the synthesis of this compound to its in vitro and proposed in vivo evaluation as a MAO inhibitor.

Conclusion

Based on data from structurally analogous compounds, this compound holds promise as a potent and selective MAO inhibitor. The benzothiazole scaffold appears to be a viable pharmacophore for the development of novel MAO inhibitors. Further experimental validation is necessary to precisely determine the IC50 values and selectivity index of this compound and to fully elucidate its therapeutic potential. The provided experimental protocols offer a clear framework for conducting such investigations.

References

In Vitro Anticancer Activity of 2-Hydrazino-6-nitro-1,3-benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 2-Hydrazino-6-nitro-1,3-benzothiazole derivatives against various cancer cell lines. The information presented herein is based on available experimental data and aims to offer a clear, objective overview for researchers in the field of oncology and medicinal chemistry.

Comparative Cytotoxicity Data

The in vitro cytotoxic efficacy of this compound derivatives and related compounds is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher potency. For comparative purposes, data for other 6-substituted 2-hydrazinobenzothiazole derivatives and standard chemotherapeutic agents are also included where available.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound Derivatives N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-B (enzyme inhibition)0.0018--
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazideMAO-A (enzyme inhibition)0.42--
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazoleMCF-7 (Breast)125 µg/mLCisplatin31.2 µg/mL
Alternative 6-Substituted Benzothiazole Derivatives 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleCapan-1 (Pancreatic)0.6[1]Etoposide-
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleNCI-H460 (Lung)0.9[1]Etoposide-
6-methoxy-2-hydrazone derivatives (general)Various1.3 - 12.8[1]Etoposide-
Hydrazine based 6-fluorobenzothiazole derivativeHeLa (Cervical)2.41[2]Doxorubicin2.05[2]
Hydrazine based 6-fluorobenzothiazole derivativeCOS-7 (Kidney)4.31[2]Doxorubicin3.04[2]
Standard Chemotherapeutic Agents DoxorubicinHeLa (Cervical)2.05[2]--
DoxorubicinCOS-7 (Kidney)3.04[2]--
CisplatinMCF-7 (Breast)31.2 µg/mL--

Experimental Protocols

The following is a detailed protocol for a standard in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is commonly used to assess the cytotoxic effects of novel compounds on cancer cell lines.

MTT Assay Protocol

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • The medium from the seeded wells is replaced with fresh medium containing the various concentrations of the test compounds.

  • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • The plates are incubated for a further 48 to 72 hours.

3. MTT Addition and Incubation:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.

  • The plates are then incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed from the wells.

  • 150 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Derivatives treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 G cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade compound This compound Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Analysis of the Antioxidant Potential of 2-Hydrazinyl-Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant agents is a cornerstone of research in medicinal chemistry and drug development, aimed at combating oxidative stress implicated in a myriad of diseases. Within this area, 2-hydrazinyl-benzothiazole and its analogs have emerged as a promising class of compounds. This guide provides a comparative analysis of the antioxidant potential of various 2-hydrazinyl-benzothiazole derivatives, supported by experimental data from recent studies.

Comparative Antioxidant Activity

The antioxidant capacity of different 2-hydrazinyl-benzothiazole analogs has been primarily evaluated using in vitro radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher antioxidant potency.

The following table summarizes the IC50 values for various analogs from comparative studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/AnalogDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference Standard (IC50 µM)
Hydrazinyl Thiazole Substituted Chromones Ascorbic Acid
Analog 50.09 ± 0.170.584 ± 0.07DPPH: 0.33 ± 0.18
Analog 162.233 ± 0.63.738 ± 0.6ABTS: 0.53 ± 0.3[1]
Catechol Hydrazinyl-Thiazole (CHT) 3.28-fold lower than Trolox, 4.94-fold lower than Ascorbic Acid3.16 times more intense than TroloxTrolox, Ascorbic Acid [2]
Thiazolyl Coumarins BHT, Quercetin
Analog 10a16-30Similar magnitude to DPPH-[3]
Analog 10c16-30Similar magnitude to DPPH-[3]
Analog 10d16-30Similar magnitude to DPPH-[3]
Analog 10e16-30Similar magnitude to DPPH-[3]
Analog 10f16-30Similar magnitude to DPPH-[3]
Analog 10h16-30Similar magnitude to DPPH-[3]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate assessment and comparison of antioxidant activities. Below are the generalized protocols for the commonly used DPPH and ABTS assays, synthesized from methodologies reported in the literature.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (2-hydrazinyl-benzothiazole analogs)

  • Reference standard (e.g., Ascorbic Acid, Trolox, Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The final concentration may need to be adjusted to obtain an initial absorbance of approximately 1.0 at 517 nm.

  • Preparation of test solutions: Dissolve the 2-hydrazinyl-benzothiazole analogs and the reference standard in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions. From these, prepare a series of dilutions to be tested.

  • Assay:

    • To a 96-well plate or cuvette, add a specific volume of the test compound solution at different concentrations.

    • Add the DPPH solution to each well/cuvette.

    • The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8) or Manganese dioxide (MnO2)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4) or ethanol

  • Test compounds (2-hydrazinyl-benzothiazole analogs)

  • Reference standard (e.g., Ascorbic Acid, Trolox)

  • Spectrophotometer (capable of reading at ~734 nm)

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare an aqueous solution of ABTS (e.g., 7 mM).

    • Prepare an aqueous solution of potassium persulfate (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Alternatively, the ABTS•+ radical can be generated by reacting the ABTS solution with an oxidizing agent like manganese dioxide.

  • Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., phosphate buffer or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare a series of dilutions of the 2-hydrazinyl-benzothiazole analogs and the reference standard in a suitable solvent.

  • Assay:

    • Add a small volume of the test compound solution at different concentrations to a cuvette.

    • Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

  • Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for in vitro antioxidant activity screening, applicable to both DPPH and ABTS assays.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_radical Prepare Radical Solution (DPPH or ABTS•+) mix Mix Radical Solution with Samples prep_radical->mix Add to plate/cuvette prep_samples Prepare Test Compound & Standard Dilutions prep_samples->mix Add to plate/cuvette incubate Incubate in Dark (Room Temperature) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for in vitro antioxidant activity assays.

Conclusion

The presented data indicates that 2-hydrazinyl-benzothiazole analogs represent a versatile scaffold for the development of potent antioxidant agents. Structure-activity relationship studies, as suggested by the varying IC50 values of different analogs, highlight that substitutions on the benzothiazole ring and the hydrazinyl moiety can significantly influence antioxidant potential. The provided standardized protocols for DPPH and ABTS assays serve as a foundation for reproducible and comparable evaluation of novel compounds within this chemical class. Further research, including in vivo studies and exploration of the underlying mechanisms of action, is warranted to fully elucidate the therapeutic potential of these promising antioxidant candidates.

References

Comparative Analysis of 2-Hydrazino-6-nitro-1,3-benzothiazole Analogues in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Findings for 2-Hydrazino-6-nitro-1,3-benzothiazole and Its Analogues

This guide provides a comparative overview of the biological activities of compounds structurally related to this compound. Due to the limited availability of direct experimental data for this compound, this report focuses on its close analogues, including 2-hydrazone and 2-acetamido derivatives bearing the 6-nitrobenzothiazole core. The presented data encompasses antimicrobial, anticancer, and enzyme inhibition activities, offering a valuable resource for cross-validation and further research in the development of benzothiazole-based therapeutic agents.

Comparative Biological Activity

The biological potential of 6-nitro-1,3-benzothiazole derivatives has been explored across various therapeutic areas. The following tables summarize the quantitative data for representative analogues, providing a basis for comparison with standard therapeutic agents.

Antimicrobial Activity

The antimicrobial efficacy of N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (a close analogue) has been evaluated against a panel of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are presented below, alongside standard antimicrobial agents for comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of a 2-Acetamido-6-nitro-1,3-benzothiazole Analogue

MicroorganismGram StainN-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamideCiprofloxacinVancomycinAmphotericin B
Staphylococcus aureusPositive-1.01.0-
Bacillus subtilisPositive6.25[1]---
Escherichia coliNegative3.125[1]0.5--
Pseudomonas aeruginosaNegative6.25[1]1.0--
Candida albicansFungus---0.5

Note: Data for the benzothiazole analogue is from a specific study and may not be directly comparable to data for standard drugs from other sources. A hyphen (-) indicates that data was not available in the cited source.

Anticancer Activity

Several 2-hydrazone-bridged benzothiazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are compared with the standard anticancer drug, etoposide.

Table 2: Comparative Anticancer Activity (IC50 in µM) of 2-Hydrazone-6-substituted-benzothiazole Analogues

CompoundCancer Cell LineIC50 (µM)Etoposide IC50 (µM)
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazolePancreatic adenocarcinoma (Capan-1)0.6[2]>100
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleNon-small cell lung cancer (NCI-H460)0.9[2]13.9
6-methoxy-2-hydrazone(3-fluorophenyl)benzothiazole derivativeColon adenocarcinoma (HT-29)1.3[2]1.9
6-methoxy-2-hydrazone(3-methoxyphenyl)benzothiazole derivativeBreast adenocarcinoma (MCF-7)1.5[2]3.0
Monoamine Oxidase (MAO) Inhibition

Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes implicated in neurological disorders. The inhibitory activities (IC50) of representative compounds are presented below.

Table 3: Comparative MAO Inhibition (IC50) of 2-Amino-6-nitrobenzothiazole-derived Hydrazones

CompoundMAO-A IC50 (µM)MAO-B IC50 (nM)
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide0.42[3]-
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide-1.8[3]

A hyphen (-) indicates that the compound was not the most active against that isoform in the cited study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Test Compounds: The benzothiazole derivatives and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds and a vehicle control. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate for the reaction (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red) are prepared in a reaction buffer.

  • Inhibition Assay: The assay is performed in a 96-well plate. The test compounds at various concentrations are pre-incubated with the MAO enzyme for a defined period.

  • Initiation of Reaction: The reaction is initiated by adding the substrate and horseradish peroxidase. The production of a fluorescent product (resorufin from Amplex Red) is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis of Benzothiazole Analogues purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Susceptibility Testing (MIC) characterization->antimicrobial anticancer Anticancer Cytotoxicity (MTT Assay - IC50) characterization->anticancer mao MAO Enzyme Inhibition (IC50) characterization->mao data_processing Data Processing and Statistical Analysis antimicrobial->data_processing anticancer->data_processing mao->data_processing sar Structure-Activity Relationship (SAR) Studies data_processing->sar

Caption: Workflow for synthesis, biological screening, and analysis.

signaling_pathway Potential Anticancer Signaling Pathways Modulated by Benzothiazole Derivatives btz Benzothiazole Derivatives egfr EGFR btz->egfr Inhibition jak JAK btz->jak Inhibition nfkb NF-κB btz->nfkb Inhibition apoptosis Apoptosis btz->apoptosis Induction pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation stat3 STAT3 jak->stat3 stat3->proliferation cox2 COX-2 nfkb->cox2 inos iNOS nfkb->inos

Caption: Potential signaling pathways affected by benzothiazole analogues.[4][5]

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of 2-Hydrazino-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedures for the safe handling and disposal of 2-Hydrazino-6-nitro-1,3-benzothiazole are critical for maintaining a secure research environment. This guide provides detailed, step-by-step instructions for laboratory personnel, ensuring compliance and minimizing risk.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety. This compound, a compound utilized in various research applications, requires careful handling due to its potential hazards. Adherence to the following disposal protocols is imperative for personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As with many aromatic nitro compounds, it is crucial to treat this chemical and any contaminated materials as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValue
CAS Number 30710-21-5
Molecular Formula C₇H₆N₄O₂S
Melting Point 273-274°C[2]
Boiling Point 425.2°C at 760 mmHg[2][]
Density 1.685 g/cm³[2][]
GHS Hazard Statements H302, H315, H319, H335[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[4][5]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[4]

  • Body Protection: A laboratory coat.[4]

Waste Collection
  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[4]

  • Contaminated Materials: Any materials such as weighing paper, gloves, or absorbent pads that have come into contact with the compound should also be placed in the designated hazardous waste container.

  • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container.[4] Ensure the solvent is compatible with the other contents of the container.

Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[4][5]

  • The full chemical name: "this compound".[4][5]

  • The associated hazards (e.g., "Harmful," "Irritant").[4]

  • The date of accumulation.[4]

Storage

Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][6] The storage area should have secondary containment to prevent the spread of material in case of a leak.[4]

Empty Containers

Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[4][7]

Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[4][5] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Collect Solid Waste & Contaminated Materials PPE->SolidWaste LiquidWaste Collect Liquid Waste (Solutions) PPE->LiquidWaste Label Label Container: 'Hazardous Waste' Chemical Name Hazards, Date SolidWaste->Label LiquidWaste->Label Store Store in Designated, Secure, Ventilated Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Company Store->ContactEHS

References

Essential Safety and Operational Guidance for 2-Hydrazino-6-nitro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Hydrazino-6-nitro-1,3-benzothiazole (CAS 30710-21-5).

This document provides critical safety protocols and logistical plans to ensure the secure and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that presents several health hazards. It is classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][3] Furthermore, there is a potential for organ damage through prolonged or repeated exposure.[4] The compound is also toxic to aquatic life with long-lasting effects.[4]

Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this substance.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other resistant material. Consult glove manufacturer's specifications for breakthrough time and permeation data.
Eye and Face Protection Safety glasses with side shields or chemical gogglesMust comply with AS/NZS 1337.1, EN166, or equivalent national standards.[4] A face shield may be necessary if there is a splash hazard.
Skin and Body Protection Laboratory coat or chemical-resistant apron/suitTo prevent skin contact.[4] Launder contaminated clothing separately before reuse.[4]
Respiratory Protection Approved respiratorRequired if there is a risk of inhalation (e.g., generating dusts or aerosols).[4] Use in a well-ventilated area is essential.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Weigh and Handle in a Fume Hood prep3->handle1 handle2 Avoid Inhalation of Dust/Fumes handle1->handle2 handle3 Prevent Skin and Eye Contact handle1->handle3 handle4 No Eating, Drinking, or Smoking handle1->handle4 clean1 Decontaminate Work Surfaces handle3->clean1 clean3 Wash Hands and Exposed Skin handle4->clean3 clean2 Clean Equipment Thoroughly clean1->clean2 clean2->clean3 disp1 Collect Waste in a Labeled, Sealed Container clean2->disp1 disp2 Dispose as Hazardous Waste disp1->disp2 disp3 Follow Local and National Regulations disp2->disp3

Figure 1. Workflow for Safe Handling and Disposal of this compound.

Detailed Experimental Protocol: General Laboratory Use

While specific experimental procedures will vary, the following general protocol based on safety best practices should be followed when working with this compound.

  • Preparation and Precautionary Measures:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[4]

    • Ensure all necessary PPE is available and in good condition.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Have an emergency plan in place, including the location of safety showers, eyewash stations, and first-aid kits.

  • Handling and Use:

    • Avoid all personal contact with the substance, including inhalation of any dust or fumes.[4]

    • When transferring or weighing the solid, use techniques that minimize dust generation.

    • Keep containers securely sealed when not in use.[4]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[4]

  • First Aid Measures:

    • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[2]

    • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[3]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials, including contaminated PPE, should be collected in a suitable, clearly labeled, and sealed container.[4]

  • Disposal Method:

    • Dispose of the waste as hazardous or special waste at an authorized collection point.[4]

    • Do not allow the substance to enter drains or watercourses.[4]

  • Regulatory Compliance:

    • All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.